2-METHOXY-DL-HOMOPHENYLALANINE
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(2-methoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMOJLCCRFYKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Predicted Biological Activity of 2-Methoxy-DL-homophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the predicted biological activities of 2-methoxy-DL-homophenylalanine, a synthetic amino acid derivative. In the absence of direct extensive research on this specific molecule, this document synthesizes information from structurally related compounds to build a predictive profile of its potential pharmacological effects. By examining the biological roles of its core components—the homophenylalanine backbone and the methoxy-substituted phenyl ring—we postulate potential anti-inflammatory, antioxidant, and neurological activities. This guide is intended to serve as a foundational resource for researchers, offering theoretical frameworks and actionable experimental protocols to investigate and validate the therapeutic potential of this compound.
Introduction: Unveiling a Molecule of Interest
This compound is a non-proteinogenic amino acid, structurally analogous to the essential amino acid phenylalanine. Its key distinguishing features are the addition of a methylene group in the side chain, classifying it as a "homo" amino acid, and the presence of a methoxy group at the 2-position of the phenyl ring. While its parent compound, DL-homophenylalanine, is recognized as a crucial building block in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors, the biological profile of its 2-methoxy derivative remains largely uncharted territory[1][2].
The strategic placement of a methoxy group on a phenyl ring is a common motif in medicinal chemistry, often introduced to modulate a compound's pharmacokinetic and pharmacodynamic properties. Methoxy groups can influence lipophilicity, metabolic stability, and receptor-binding interactions, frequently leading to enhanced biological activity[3]. This guide will, therefore, extrapolate from the known bioactivities of related structures to construct a hypothetical, yet scientifically grounded, framework for the potential therapeutic applications of this compound.
Table 1: Structural and Functional Comparison of Related Amino Acids
| Compound | Structure | Key Known Biological Roles/Applications |
| L-Phenylalanine | Aromatic amino acid | Precursor for tyrosine, dopamine, norepinephrine, epinephrine; component of proteins. |
| DL-Homophenylalanine | Homologue of phenylalanine | Building block for ACE inhibitors; potential in neurological drug design[1]. |
| This compound | The subject of this guide | Predicted anti-inflammatory, antioxidant, and neurological activities. |
Predicted Biological Activities and Mechanistic Insights
Based on the chemical structure of this compound, we can hypothesize several potential biological activities.
Potential Anti-Inflammatory Activity
The presence of a 2-methoxy-substituted phenyl ring is a key indicator of potential anti-inflammatory effects. Studies on various 2-methoxyphenols have demonstrated their capacity to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade[4].
-
Hypothesized Mechanism of Action: We propose that this compound may act as a selective COX-2 inhibitor. The methoxy group could facilitate binding to the active site of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. This selectivity for COX-2 over COX-1 would be advantageous, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Diagram 1: Proposed Anti-Inflammatory Mechanism of this compound
Caption: Proposed inhibition of the COX-2 pathway by this compound.
Potential Antioxidant Activity
The methoxy group on the aromatic ring can also confer antioxidant properties. Methoxy-substituted compounds have been shown to possess radical scavenging capabilities, which are crucial in combating oxidative stress, a key factor in numerous diseases[3].
-
Hypothesized Mechanism of Action: this compound may act as a free radical scavenger. The electron-donating nature of the methoxy group can stabilize the aromatic ring, allowing it to donate a hydrogen atom to neutralize reactive oxygen species (ROS). This would interrupt the chain reactions of lipid peroxidation and other oxidative damage processes.
Diagram 2: Proposed Antioxidant Mechanism
Caption: Proposed free radical scavenging activity of this compound.
Potential Neurological Activity
DL-homophenylalanine itself has been explored in the design of therapeutics for neurological disorders[1]. The addition of a methoxy group could further enhance its potential in this area. Methoxy-substituted compounds have shown a range of central nervous system activities.
-
Hypothesized Mechanism of Action: The structural similarity of this compound to neurotransmitter precursors like phenylalanine suggests it might interact with enzymes or receptors in the brain. It could potentially modulate neurotransmitter synthesis or act as an antagonist or agonist at specific neuronal receptors. For instance, it might influence the phenylalanine ammonia-lyase (PAL) pathway, which is involved in phenylalanine metabolism[5]. Further investigation is required to determine the precise nature of any such interactions.
Experimental Protocols for Validation
To validate the hypothesized biological activities, a series of in vitro and in vivo experiments are proposed.
In Vitro Anti-Inflammatory Assay: COX-2 Inhibition
This protocol outlines a method to assess the direct inhibitory effect of this compound on COX-2 activity.
Diagram 3: Workflow for COX-2 Inhibition Assay
Caption: Step-by-step workflow for determining the COX-2 inhibitory activity.
Methodology:
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (positive control)
-
Reaction buffer (e.g., Tris-HCl)
-
Prostaglandin E2 (PGE2) ELISA kit
-
-
Procedure: a. Prepare serial dilutions of this compound and the positive control, celecoxib. b. In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or control. c. Pre-incubate the mixture for 15 minutes at 37°C. d. Initiate the reaction by adding arachidonic acid. e. Incubate for a further 10 minutes at 37°C. f. Stop the reaction by adding a suitable stop solution (e.g., HCl). g. Quantify the amount of PGE2 produced using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: a. Plot the percentage of COX-2 inhibition against the logarithm of the test compound concentration. b. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) using non-linear regression analysis.
In Vitro Antioxidant Assay: DPPH Radical Scavenging
This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Methodology:
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound (test compound)
-
Ascorbic acid (positive control)
-
96-well microplate reader
-
-
Procedure: a. Prepare a stock solution of DPPH in methanol. b. Prepare serial dilutions of this compound and ascorbic acid. c. In a 96-well plate, add the DPPH solution to each well. d. Add the test compound or control to the respective wells. e. Incubate the plate in the dark at room temperature for 30 minutes. f. Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 b. Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Future Directions and Conclusion
The therapeutic potential of this compound, as predicted in this guide, warrants significant further investigation. The proposed anti-inflammatory, antioxidant, and neurological activities are based on sound chemical principles and evidence from related compounds. The experimental protocols provided offer a clear path for the initial in vitro validation of these hypotheses.
Should these in vitro studies yield promising results, further research should progress to cell-based assays and eventually to in vivo animal models to assess efficacy, toxicity, and pharmacokinetic profiles. The exploration of this novel compound could pave the way for the development of new therapeutic agents with improved efficacy and safety profiles for a range of diseases. This guide serves as a critical first step, providing the foundational knowledge and experimental framework necessary to unlock the potential of this compound.
References
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Phenylalanine ammonia-lyase. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 467-473.
- Gao, D., et al. (2023). [Advances in enzymatic production of L-homophenylalanine]. Sheng Wu Gong Cheng Xue Bao, 39(8), 3111-3124.
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PubChem. (n.d.). Homophenylalanine, DL-. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
- Sulpizio, C., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly, 147(11), 1949-1957.
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MDPI. (2024). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved January 23, 2026, from [Link]
-
Ahmad, A. L., et al. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. ResearchGate. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724505, (S)-2-amino-4-phenylbutanoic acid. Retrieved January 23, 2026, from [Link].
- Heuson, E., et al. (2021). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Organic Process Research & Development, 25(4), 843-851.
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Guna, J. V., et al. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Retrieved January 23, 2026, from [Link]
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A Technical Guide to the Synthesis, Analysis, and Biological Evaluation of 2-Methoxy-DL-homophenylalanine and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-DL-homophenylalanine, a derivative of the non-proteinogenic amino acid homophenylalanine, represents a compelling scaffold for medicinal chemistry and drug discovery. This guide provides an in-depth exploration of its synthesis, structural analogs, and potential biological activities. We delve into the structure-activity relationships of related homophenylalanine analogs to inform the rational design of novel therapeutics. Furthermore, this document outlines detailed experimental protocols for the synthesis, purification, and biological evaluation of these compounds, offering a comprehensive resource for researchers in the field.
Introduction: The Therapeutic Potential of Homophenylalanine Scaffolds
Homophenylalanine, an amino acid with a side chain one carbon longer than phenylalanine, serves as a crucial building block in the synthesis of various pharmaceuticals.[1] Its derivatives are particularly significant in the development of angiotensin-converting enzyme (ACE) inhibitors, which are widely used in the management of hypertension and congestive heart failure.[2][3] The structural modification of homophenylalanine, including substitutions on the phenyl ring, offers a versatile platform for modulating biological activity and exploring novel therapeutic applications.[1][4] The introduction of a methoxy group at the 2-position of the phenyl ring in DL-homophenylalanine is a strategic modification that can influence the molecule's conformation, lipophilicity, and interactions with biological targets.
Synthesis of this compound and its Analogs
The synthesis of this compound can be approached through several established methods for amino acid synthesis. A common strategy involves the reductive amination of a corresponding keto acid.
General Synthesis Workflow
The synthesis of this compound and its analogs can be conceptualized as a multi-step process, starting from commercially available precursors. The following diagram illustrates a typical synthetic workflow.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible synthetic route starting from 2-methoxyphenylpropanol.
Step 1: Oxidation of 2-Methoxyphenylpropanol to 2-Methoxyphenylpropionaldehyde
-
Dissolve 2-methoxyphenylpropanol (1 equivalent) in dichloromethane (CH₂Cl₂).
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, filter the reaction mixture through a pad of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-methoxyphenylpropionaldehyde.
Step 2: Strecker Synthesis of this compound
-
To a solution of 2-methoxyphenylpropionaldehyde in aqueous ammonia, add potassium cyanide (KCN) and ammonium chloride (NH₄Cl).
-
Stir the mixture at room temperature for several hours to form the corresponding α-aminonitrile.
-
Hydrolyze the α-aminonitrile by heating with a strong acid (e.g., HCl).
-
Neutralize the reaction mixture to precipitate the crude this compound.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.[6]
-
Alternatively, purify the product using ion-exchange chromatography.
-
Characterize the final product by NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
Structural Analogs and Structure-Activity Relationships (SAR)
The exploration of structural analogs of this compound is crucial for understanding its SAR and for the development of compounds with improved potency, selectivity, and pharmacokinetic properties.
Key Classes of Analogs
| Analog Class | Modification | Rationale | Potential Biological Target |
| Phosphonic Acids | Replacement of the carboxylic acid with a phosphonic acid group. | Mimics the transition state of peptide hydrolysis.[7] | Metallo-aminopeptidases (e.g., Alanine Aminopeptidase).[7] |
| Halogenated Analogs | Introduction of halogen atoms (F, Cl, Br) on the phenyl ring. | Modulates lipophilicity, metabolic stability, and binding interactions.[5][8] | Amino acid transporters, enzymes.[9] |
| Conformationally Restricted Analogs | Incorporation of the side chain into a cyclic system. | Reduces conformational flexibility, potentially increasing affinity and selectivity for a target.[10][11] | G-protein coupled receptors (GPCRs), enzymes. |
| β-Homophenylalanine Derivatives | Extension of the carbon backbone. | Explores different spatial arrangements for target binding. | Dipeptidyl peptidase-4 (DPP-4).[12] |
Causality in Experimental Design for SAR Studies
When designing experiments to probe the SAR of this compound analogs, it is essential to make systematic modifications and assess their impact on a specific biological activity. For instance, to investigate the role of the 2-methoxy group, one could synthesize a series of analogs with different substituents at the 2-position (e.g., -H, -OH, -Cl, -CH₃) and compare their potencies in a relevant biological assay. This systematic approach allows for the elucidation of the electronic and steric requirements for optimal activity.
Potential Mechanisms of Action and Biological Targets
Based on the known activities of homophenylalanine analogs, several potential mechanisms of action and biological targets can be postulated for this compound.
Inhibition of Aminopeptidases
Phosphonic acid analogs of homophenylalanine have demonstrated potent inhibitory activity against alanyl aminopeptidases (APN, also known as CD13).[13][7] These enzymes play a role in tumor growth, angiogenesis, and metastasis. The introduction of a 2-methoxy group could influence the binding of the inhibitor to the active site of the enzyme, potentially enhancing its potency or selectivity.
Caption: Inhibition of Alanyl Aminopeptidase by a this compound analog.
Modulation of Amino Acid Transporters
L-type amino acid transporter 1 (LAT1) is overexpressed in many cancer cells and is responsible for the transport of large neutral amino acids.[9] Phenylalanine analogs have been explored as vehicles for targeted drug delivery to tumors via LAT1. The 2-methoxy substitution could affect the affinity and selectivity of the homophenylalanine scaffold for LAT1, making it a potential candidate for the development of novel cancer diagnostics or therapeutics.
Experimental Protocols for Biological Evaluation
A thorough biological evaluation is necessary to determine the therapeutic potential of this compound and its analogs.
In Vitro Enzyme Inhibition Assay (e.g., Alanine Aminopeptidase)
Objective: To determine the inhibitory potency (IC₅₀) of the test compounds against a specific enzyme.
Materials:
-
Purified alanine aminopeptidase
-
Fluorogenic substrate (e.g., L-Alanine-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Assay: Competitive Binding to LAT1
Objective: To assess the affinity of the test compounds for the LAT1 transporter.
Materials:
-
Cancer cell line with high LAT1 expression (e.g., A549)
-
Radiolabeled L-leucine ([³H]-L-leucine) or another known LAT1 substrate
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Test compounds
-
Scintillation counter
Procedure:
-
Seed the cancer cells in a multi-well plate and grow to confluence.
-
Wash the cells with uptake buffer.
-
Incubate the cells with a fixed concentration of [³H]-L-leucine and varying concentrations of the test compound for a short period.
-
Terminate the uptake by washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of [³H]-L-leucine uptake by the test compound.
-
Determine the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound and its structural analogs represent a promising area for further investigation in medicinal chemistry. The synthetic accessibility of this scaffold, combined with the potential for diverse biological activities, makes it an attractive starting point for the development of novel therapeutic agents. Future research should focus on the synthesis and evaluation of a broader range of analogs to establish a comprehensive structure-activity relationship. Furthermore, in vivo studies will be crucial to assess the pharmacokinetic properties, efficacy, and safety of the most promising lead compounds. The insights gained from such studies will pave the way for the potential clinical translation of this compound-based therapeutics.
References
- Drag, M., & Salvesen, G. S. (2010). Emerging principles in protease-based drug discovery. Nature Reviews Drug Discovery, 9(9), 690-701.
- Osada, H., & Cui, C. B. (1999). A new screening method for the inhibitors of aminopeptidase M. The Journal of antibiotics, 52(1), 64-69.
- Ahmad, A. L., & Yasin, N. H. M. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. Journal of Chemical and Pharmaceutical Research, 8(1), 139-147.
- Górska, S., et al. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Biomolecules, 10(9), 1319.
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PubChem. (n.d.). (S)-2-amino-4-phenylbutanoic acid. Retrieved from [Link]
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PubChem. (n.d.). Homophenylalanine, DL-. Retrieved from [Link]
- Witschel, M. C., et al. (2012). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Organic Process Research & Development, 16(6), 1149-1155.
- Li, Y., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 665-669.
- Oda, K., et al. (2024).
- Garcia, J., et al. (2021). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules, 26(16), 4983.
- El-Gazzar, M. G., & Abou-El-Enein, H. Y. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1077.
- Ahmad, A. L., et al. (2016). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Reviews in Chemical Engineering, 32(5), 505-525.
- Garcia, J., et al. (2021). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules, 26(16), 4983.
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An In-depth Technical Guide to the Safe Handling of 2-Methoxy-DL-homophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methoxy-DL-homophenylalanine is publicly available at the time of this writing. The following guide is a synthesis of safety and handling information for structurally analogous compounds, namely DL-Homophenylalanine and other substituted phenylalanine derivatives. This information is intended to provide a robust safety framework, but it is imperative to treat this compound as a compound with unknown hazards and to conduct a thorough risk assessment before use.
Introduction and Scientific Context
This compound is a non-proteinogenic amino acid derivative. Its structure, which combines the core of homophenylalanine (containing an additional methylene group in the side chain compared to phenylalanine) with a methoxy substituent on the phenyl ring, makes it a compound of interest in medicinal chemistry and drug development.[1] Such modifications to natural amino acids are a key strategy in designing novel peptides and small molecule therapeutics with altered pharmacological properties, such as enhanced stability, receptor affinity, or altered metabolic pathways.[1][2][3] Given its likely application in laboratory research and synthesis, a comprehensive understanding of its safe handling is paramount.
Extrapolated Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) classifications for the closely related compound DL-Homophenylalanine, we can anticipate a similar hazard profile for this compound.[4]
Anticipated GHS Hazard Statements:
-
H315: Causes skin irritation. [4]
-
H319: Causes serious eye irritation. [4]
-
H335: May cause respiratory irritation. [4]
These classifications suggest that the primary hazards associated with this compound are irritant properties upon contact with the skin, eyes, and respiratory system. As a solid, fine powder, it may also pose a dust explosion hazard if dispersed in the air in sufficient concentrations, a general concern for flammable organic solids.[5]
Chemical and Physical Properties
The precise physical and chemical properties of this compound are not documented in the available literature. However, we can extrapolate expected properties from its structural analogs, DL-Homophenylalanine and L-Phenylalanine.
| Property | Extrapolated Value/Observation | Source Analog |
| Molecular Formula | C11H15NO3 | Inferred from structure |
| Molecular Weight | 209.24 g/mol | Inferred from structure |
| Appearance | White to off-white crystalline solid | DL-Homophenylalanine[1][6] |
| Solubility | Likely soluble in water | DL-Homophenylalanine[6] |
| Melting Point | Expected to be high, with decomposition | L-Homophenylalanine HCl: 262-265 °C (dec.) |
| Storage Class | 11 - Combustible Solids | DL-Homophenylalanine[7] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control, combining engineering controls, administrative controls, and personal protective equipment, is essential.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[8] For weighing and aliquoting, a chemical fume hood or a powder containment hood is strongly recommended to minimize inhalation of airborne particles.[5][9]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards are mandatory.[5] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[5] Use proper glove removal technique to avoid skin contact.[5]
-
Lab Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown may be appropriate.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved N95 (US) or equivalent respirator should be used.[7]
Caption: Recommended Personal Protective Equipment (PPE) workflow.
Handling and Storage
Handling
-
Avoid contact with skin, eyes, and clothing.[8]
-
Avoid ingestion and inhalation.[8]
-
Minimize dust generation and accumulation.[5][8][9] Use spatulas and weighing paper carefully.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Keep containers tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated place.[8] A recommended storage temperature is between 2-8°C.[1]
-
Keep containers tightly sealed to prevent moisture absorption and contamination.
-
Store away from incompatible materials, such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][9]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterward. Seek medical attention.[5][9]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 4. Avoid breathing dust. Ensure adequate ventilation.
-
Containment and Cleanup:
-
Carefully sweep up the spilled solid material, avoiding dust generation.[5][8]
-
Place the collected material into a suitable, labeled, and closed container for disposal.[5][8]
-
Clean the spill area with a damp cloth or paper towels to remove any remaining residue.
-
Do not let the product enter drains.[5]
-
Caption: Step-by-step workflow for responding to a solid chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][9]
-
Specific Hazards: Hazardous combustion products may include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][9]
Conclusion
While specific toxicological data for this compound is not available, a cautious and informed approach based on the known hazards of its structural analogs is essential for its safe handling. Researchers and drug development professionals must adhere to rigorous safety protocols, including the consistent use of appropriate engineering controls and personal protective equipment. By treating this novel compound with the respect it deserves, its potential in scientific discovery can be explored without compromising laboratory safety.
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An In-Depth Technical Guide to the Solubility of 2-Methoxy-DL-homophenylalanine
This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-methoxy-DL-homophenylalanine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility and offers practical, field-proven protocols for its empirical determination.
Section 1: Introduction to this compound and the Significance of its Solubility
This compound is a derivative of the non-proteinogenic amino acid homophenylalanine. Such modified amino acids are of significant interest in medicinal chemistry and drug development. They are often utilized as building blocks in the synthesis of peptides and peptidomimetics, potentially leading to novel therapeutics with enhanced efficacy and stability. For instance, homophenylalanine derivatives are precursors in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are critical in managing hypertension.[1][2] The introduction of a methoxy group to the phenyl ring can substantially alter the molecule's physicochemical properties, including its solubility, which is a critical determinant of a drug candidate's success.
A thorough understanding of the solubility of this compound is paramount for several reasons:
-
Formulation Development: Solubility data is fundamental for developing viable dosage forms, whether for oral, intravenous, or other administration routes.
-
Bioavailability: Poor aqueous solubility is a major hurdle to achieving adequate bioavailability of orally administered drugs.
-
Purification and Crystallization: Knowledge of solubility in various solvents is essential for designing efficient crystallization and purification processes.[3]
-
In Vitro and In Vivo Studies: Accurate solubility information is necessary for preparing stock solutions and interpreting the results of biological assays.
This guide will equip the reader with the necessary knowledge to approach the solubility determination of this compound in a scientifically rigorous manner.
Section 2: Theoretical Framework of Amino Acid Solubility
The solubility of amino acids like this compound is governed by a complex interplay of factors, primarily the equilibrium between the solid state and the solution, and the interactions between the solute and the solvent molecules.
Physicochemical Properties Influencing Solubility
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [4] |
| Molecular Weight | 195.21 g/mol | [4] |
| XLogP3 | -0.9 | [4] |
The negative XLogP3 value suggests that this compound is likely to be hydrophilic, favoring partitioning into aqueous media over octanol.
The Critical Role of pH
For amino acids, solubility is profoundly influenced by the pH of the aqueous medium.[5][6] This is due to their zwitterionic nature. Amino acids possess both a basic amino group and an acidic carboxylic acid group.[7]
-
At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), and the amino group is also protonated (-NH3+), resulting in a net positive charge.[7][8]
-
At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO-), and the amino group is in its neutral form (-NH2), leading to a net negative charge.[7][8]
-
At the isoelectric point (pI): The amino acid exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylic acid group (-COO-).[7] At this pH, the net charge is zero, and intermolecular electrostatic repulsions are minimized, often leading to the lowest solubility.[8]
The solubility of this compound is expected to be at its minimum at its isoelectric point and will increase as the pH moves away from the pI in either the acidic or basic direction.[3]
Caption: pH-dependent ionization and its effect on solubility.
The Influence of Solvent Composition
The choice of solvent is another critical factor. While water is the most relevant solvent for biological applications, organic and mixed-solvent systems are important for synthesis, purification, and formulation. The solubility of amino acids generally decreases with the addition of organic solvents like methanol, ethanol, and propanol to water.[9] This is due to the decrease in the polarity of the solvent mixture, which is less favorable for solvating the charged zwitterionic form of the amino acid.
Section 3: Experimental Determination of Solubility
Given the absence of published solubility data for this compound, this section provides detailed, authoritative protocols for its experimental determination.
The Shake-Flask Method: The Gold Standard
The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[10] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.
Protocol for Shake-Flask Solubility Determination
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of clear glass vials. The excess solid should be clearly visible.
-
Add a precise volume of the desired solvent (e.g., purified water, buffered solutions of varying pH, or different organic solvents) to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath. For drug development purposes, temperatures of 25 °C and 37 °C are standard.
-
Agitate the samples for a predetermined period. A common duration is 24 to 48 hours to ensure equilibrium is reached.[11] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Centrifugation or filtration using a syringe filter (e.g., 0.22 µm) is highly recommended to ensure a clear solution.
-
-
Quantification:
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
Caption: Workflow for the shake-flask solubility method.
Potentiometric Titration for pKa and Solubility Determination
Potentiometric titration is a powerful method for determining the pKa values and the intrinsic solubility of ionizable compounds like this compound.[12][13][14] This technique involves monitoring the pH of a solution as a titrant is added.
Conceptual Basis
The method relies on the principle that as a solution of the amino acid is titrated with a strong acid or base, the pH will change. The points of inflection in the titration curve correspond to the pKa values of the carboxylic acid and amino groups. By performing titrations at different concentrations, including supersaturated solutions, the intrinsic solubility can be determined.[12]
Protocol for Potentiometric Titration
-
Instrumentation:
-
An autotitrator equipped with a calibrated pH electrode and a precision burette.
-
-
Sample Preparation:
-
Prepare a solution of this compound of known concentration in water.
-
For solubility determination, a suspension (a supersaturated solution) of the compound is used.
-
-
Titration:
-
Titrate the sample with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa values can be determined from the midpoints of the buffer regions of the titration curve.
-
The intrinsic solubility can be calculated from the titration data of the supersaturated solution.[12]
-
Section 4: Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table of Expected Solubility Data
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Method |
| Purified Water | 25 | (as is) | To be determined | Shake-Flask |
| Purified Water | 37 | (as is) | To be determined | Shake-Flask |
| 0.01 M HCl | 25 | ~2 | To be determined | Shake-Flask |
| 0.01 M HCl | 37 | ~2 | To be determined | Shake-Flask |
| Phosphate Buffer | 25 | 7.4 | To be determined | Shake-Flask |
| Phosphate Buffer | 37 | 7.4 | To be determined | Shake-Flask |
| 0.01 M NaOH | 25 | ~12 | To be determined | Shake-Flask |
| 0.01 M NaOH | 37 | ~12 | To be determined | Shake-Flask |
| Ethanol | 25 | N/A | To be determined | Shake-Flask |
| Methanol | 25 | N/A | To be determined | Shake-Flask |
| 50:50 Ethanol:Water | 25 | (as is) | To be determined | Shake-Flask |
Section 5: Conclusion and Future Directions
This guide has outlined the theoretical principles and practical methodologies for determining the solubility of this compound. While pre-existing data for this specific molecule is scarce, the protocols described herein provide a robust framework for its empirical determination. A comprehensive understanding of the solubility of this compound in various solvents and at different pH values is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. Future work should focus on the experimental execution of these protocols to generate a complete solubility profile for this compound.
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PubChem. (n.d.). Homophenylalanine, DL-. National Center for Biotechnology Information. Retrieved from [Link]
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Fliszar, K. A., Bergstrom, C. A., & Artursson, P. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8899–8906. Retrieved from [Link]
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Lazzari, F., et al. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 60(3), 1363–1379. Retrieved from [Link]
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Le, T. T., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. Physical Chemistry Chemical Physics, 26(14), 10078-10089. Retrieved from [Link]
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Schmideder, S., et al. (2020). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Organic Process Research & Development, 24(1), 57-65. Retrieved from [Link]
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
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Xu, Y., et al. (2018). Polypeptides Micelles Composed of Methoxy-Poly(Ethylene Glycol)-Poly(l-Glutamic Acid)-Poly(l-Phenylalanine) Triblock Polymer for Sustained Drug Delivery. Molecules, 23(11), 2955. Retrieved from [Link]
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Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
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ResearchGate. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of Amino Acids, Sugars, and Proteins. Retrieved from [Link]
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Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-781. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 11.2: Potentiometric Methods. Retrieved from [Link]
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Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. Retrieved from [Link]
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precisionFDA. (n.d.). HOMOPHENYLALANINE, DL-. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]
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Lab Veda. (n.d.). Methods to Determine End Point of Potentiometric Titration and Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]
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Chemguide. (n.d.). The Acid-Base Behaviour of Amino Acids. Retrieved from [Link]
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Reddit. (2023). Help determining solubility of Amino Acids. Retrieved from [Link]
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Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Methoxy-DL-homophenylalanine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory
In the landscape of novel therapeutics, synthetic amino acids represent a frontier of immense potential. 2-Methoxy-DL-homophenylalanine is one such molecule, a structurally intriguing derivative of the non-proteinogenic amino acid homophenylalanine. To date, the mechanism of action of this compound remains uncharacterized in publicly available literature. This guide, therefore, serves as a comprehensive roadmap for the scientific community, detailing a proposed investigatory framework to elucidate its biological function. We will proceed from foundational principles, drawing upon the known activities of structurally analogous compounds, to delineate a robust, multi-pronged experimental strategy. This document is designed not as a rigid protocol but as a strategic blueprint, empowering researchers to systematically uncover the therapeutic promise of this novel chemical entity.
Structural and Physicochemical Profile
Before delving into its potential biological activities, a thorough understanding of the physicochemical properties of this compound is paramount.
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | Calculated |
| Molecular Weight | 209.24 g/mol | Calculated |
| Structure | A racemic mixture of (R)- and (S)-2-amino-4-(2-methoxyphenyl)butanoic acid | Inferred |
| Key Structural Features | - Homophenylalanine backbone (one carbon longer than phenylalanine) - Methoxy group at the 2-position of the phenyl ring | Inferred |
| Predicted Lipophilicity (cLogP) | ~1.5 - 2.0 | Estimated |
| Predicted Solubility | Moderately soluble in aqueous solutions, soluble in organic solvents | Estimated |
The presence of the methoxy group is anticipated to increase the lipophilicity of the molecule compared to homophenylalanine, potentially influencing its membrane permeability and interaction with hydrophobic binding pockets within biological targets.
Postulated Mechanisms of Action: A Hypothesis-Driven Approach
Given the absence of direct evidence, we can formulate plausible hypotheses for the mechanism of action of this compound by examining the established activities of related compounds.
Hypothesis 1: Modulation of Amino Acid Transporters
L-type amino acid transporter 1 (LAT1) is a well-established transporter for large neutral amino acids, including phenylalanine and its derivatives.[1] It is often overexpressed in cancer cells to meet their high metabolic demands.[1] The structural similarity of this compound to known LAT1 substrates makes this a primary avenue of investigation.
Causality of Experimental Choice: By mimicking endogenous amino acids, the compound could act as a competitive inhibitor or a substrate for LAT1, potentially leading to amino acid deprivation in cancer cells or serving as a vehicle for targeted drug delivery.
Hypothesis 2: Inhibition of Metallo-aminopeptidases
Aminopeptidases are a class of proteolytic enzymes crucial for various physiological processes, and their dysregulation is implicated in diseases such as cancer and hypertension.[2] Certain amino acid analogs can act as inhibitors of these enzymes.[2] The free amino and carboxyl groups of this compound, along with its unique side chain, could facilitate binding to the active site of specific aminopeptidases.
Causality of Experimental Choice: Inhibition of tumor-associated aminopeptidases could disrupt cancer cell proliferation and angiogenesis. This hypothesis warrants investigation due to the therapeutic potential of aminopeptidase inhibitors.
Hypothesis 3: Kinase Inhibition
The 2-methoxyphenyl moiety is present in some known kinase inhibitors.[3][4] For instance, certain 2-methoxyaniline derivatives have shown inhibitory activity against kinases like CSNK2A.[3] While the amino acid backbone is a significant structural deviation, the potential for the methoxy-substituted phenyl ring to interact with ATP-binding sites of kinases cannot be discounted.
Causality of Experimental Choice: Kinases are central regulators of cellular signaling and are prominent drug targets, particularly in oncology. Screening for kinase inhibition is a logical step in characterizing a novel compound with potential anti-cancer applications.
Experimental Workflows for Mechanistic Elucidation
The following experimental protocols are designed to systematically test the proposed hypotheses. Each workflow is conceived as a self-validating system, with built-in controls and orthogonal assays to ensure the robustness of the findings.
Workflow 1: Investigating Interaction with Amino Acid Transporters
This workflow aims to determine if this compound interacts with LAT1.
-
Cell Culture: Culture a human cancer cell line with high LAT1 expression (e.g., HT-29 or A549) in appropriate media.
-
Assay Setup: Seed cells in 24-well plates and allow them to adhere overnight.
-
Inhibition: Pre-incubate the cells with varying concentrations of this compound for 15 minutes. Include a known LAT1 inhibitor (e.g., JPH203) as a positive control and a vehicle control.
-
Radioligand Uptake: Add a constant concentration of a radiolabeled LAT1 substrate (e.g., ³H-L-leucine) to each well and incubate for a defined period (e.g., 5 minutes).
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of radioligand uptake at each concentration of the test compound and determine the IC₅₀ value.
Self-Validation: The inclusion of a potent, selective LAT1 inhibitor as a positive control validates the assay's ability to detect LAT1 inhibition. A dose-dependent inhibition by this compound would provide strong evidence for its interaction with the transporter.
Caption: Workflow for assessing LAT1 inhibition.
Workflow 2: Screening for Aminopeptidase Inhibition
This workflow is designed to identify potential inhibitory activity against a panel of metallo-aminopeptidases.
-
Enzyme and Substrate Preparation: Prepare solutions of various recombinant human aminopeptidases (e.g., Aminopeptidase N/CD13, Leucyl-cystinyl aminopeptidase) and their corresponding fluorogenic substrates (e.g., L-Leucine-7-amido-4-methylcoumarin).
-
Assay Setup: In a 96-well microplate, add the enzyme and varying concentrations of this compound. Include a known broad-spectrum aminopeptidase inhibitor (e.g., bestatin) as a positive control and a vehicle control.
-
Initiation and Measurement: Initiate the reaction by adding the fluorogenic substrate. Monitor the increase in fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Self-Validation: The use of a well-characterized inhibitor confirms the assay's sensitivity. Performing the assay with a panel of different aminopeptidases allows for the assessment of inhibitory potency and selectivity.
Caption: High-throughput screening for aminopeptidase inhibition.
Workflow 3: Broad-Spectrum Kinase Inhibition Profiling
This workflow aims to assess the off-target effects on a wide range of kinases, which is a critical step in early drug discovery.
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Assay Principle: These services typically employ radiometric (e.g., ³³P-ATP) or fluorescence-based assays to measure the activity of a large panel of kinases (e.g., >400) in the presence of a fixed concentration of the test compound (e.g., 10 µM).
-
Data Interpretation: The results are usually reported as the percentage of remaining kinase activity. A significant reduction in activity (e.g., >50%) indicates a potential interaction.
-
Follow-up: For any identified "hits," perform dose-response studies to determine the IC₅₀ values.
Self-Validation: The use of established, validated commercial panels ensures high-quality, reproducible data. The breadth of the screen provides a comprehensive overview of the compound's kinase selectivity profile.
Caption: Funnel approach for kinase inhibition profiling.
Concluding Remarks and Future Directions
The elucidation of the mechanism of action of this compound requires a systematic and hypothesis-driven approach. The experimental workflows detailed in this guide provide a robust framework for initiating this investigation. Positive results from any of these initial screens will necessitate further, more detailed mechanistic studies, such as cellular thermal shift assays (CETSA) to confirm target engagement in cells, and in vivo studies in relevant disease models to assess therapeutic efficacy. The scientific journey to understand this novel compound is just beginning, and the insights gained will be invaluable for its potential development as a therapeutic agent.
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St. Jude Children's Research Hospital. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health. [Link]
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Wempe, M. F., et al. (2024). Structure-activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. [Link]
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Szymańska, E., et al. (2016). Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
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MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]
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MDPI. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. [Link]
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PubMed. (2018). Polypeptides Micelles Composed of Methoxy-Poly(Ethylene Glycol)-Poly(l-Glutamic Acid)-Poly(l-Phenylalanine) Triblock Polymer for Sustained Drug Delivery. Polymers. [Link]
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Sourcing Novel Amino Acid Derivatives: A Technical Guide to Procuring 2-Methoxy-DL-homophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of advanced chemical synthesis and drug discovery, the demand for novel, non-standard amino acids is continually expanding. This guide addresses the procurement of a specific, non-commercially available amino acid derivative, 2-Methoxy-DL-homophenylalanine. An extensive market survey reveals a lack of off-the-shelf suppliers for this compound, necessitating a strategic approach through custom synthesis. This document provides a comprehensive overview of the custom synthesis process, identifies key considerations for engaging with a contract research organization (CRO) or contract development and manufacturing organization (CDMO), and profiles reputable companies equipped to undertake such specialized synthesis projects. The objective is to empower research and development professionals with the knowledge to confidently and efficiently source rare chemical entities that are critical to their scientific endeavors.
Introduction: The Challenge of Sourcing Novel Chemical Matter
The absence of a dedicated CAS number for this compound further confirms its status as a rare and non-standard chemical. Consequently, researchers requiring this compound must turn to custom synthesis services.
Below is the chemical structure of this compound:
Caption: Chemical Structure of this compound.
The Custom Synthesis Solution
Custom synthesis is the bespoke production of a molecule on a contractual basis. For compounds like this compound, this is the most viable, and often the only, procurement pathway. Engaging a specialized CRO or CDMO provides access to expert synthetic chemists, advanced analytical instrumentation, and the infrastructure necessary for complex, multi-step syntheses.
Key Advantages of Custom Synthesis:
-
Access to Expertise: Leverage the knowledge of chemists who specialize in novel and complex molecular architectures.
-
Quality and Purity: Define the required purity levels and analytical specifications to ensure the final compound meets the stringent requirements of your research.
-
Scalability: Custom synthesis providers can often scale production from milligrams for initial screening to kilograms for later-stage development.
-
Intellectual Property: Reputable CROs operate under strict confidentiality agreements, ensuring your intellectual property is protected.
Workflow for Procuring this compound via Custom Synthesis
The process of commissioning a custom synthesis project follows a structured workflow designed to ensure clarity, manage expectations, and deliver the target compound to the required specifications.
Caption: Workflow for a Custom Chemical Synthesis Project.
Step-by-Step Engagement Protocol
-
Initial Inquiry and Confidentiality: Begin by identifying and contacting potential custom synthesis providers. It is standard practice to execute a Confidentiality Agreement (CA) or Non-Disclosure Agreement (NDA) before sharing detailed project information.
-
Technical Scoping: Provide the supplier with the precise chemical structure of this compound, the desired quantity, required purity (e.g., >95%, >98%), and any specific analytical data needed for validation (e.g., ¹H NMR, ¹³C NMR, HPLC, Mass Spectrometry).
-
Feasibility and Quotation: The supplier's scientific team will conduct a literature and database search to assess the synthetic feasibility. Based on this, they will develop a synthetic route and provide a detailed proposal outlining the timeline, cost, and deliverables.
-
Project Initiation: Upon acceptance of the proposal and issuance of a purchase order, the project is formally initiated.
-
Synthesis and Progress Updates: The synthesis will be carried out by a dedicated team. Reputable suppliers will provide regular progress reports.
-
Purification and Analysis: Once the synthesis is complete, the crude product is purified to meet the agreed-upon specifications. A comprehensive Certificate of Analysis (CoA) is generated.
-
Final Delivery: The final compound is securely packaged and shipped along with the CoA and any other requested analytical data.
Selecting a Custom Synthesis Partner
Choosing the right partner is critical to the success of a custom synthesis project. The following companies have established expertise in the synthesis of amino acids and their derivatives.
| Company | Specialization | Key Services |
| Bachem | Peptide and amino acid derivative synthesis. | Custom synthesis from milligram to kilogram scale, extensive experience with non-natural amino acids.[1][2] |
| BOC Sciences | Custom synthesis of a wide range of organic molecules, including over 6,000 amino acid derivatives. | Asymmetric synthesis, enzymatic synthesis, and a variety of modification and labeling services.[][] |
| CPC Scientific | Custom peptide and unnatural amino acid synthesis. | Can produce peptides with virtually any modification and offers synthesis from research to commercial scale. |
| NINGBO INNO PHARMCHEM CO.,LTD. | Custom synthesis of amino acid derivatives and other fine chemicals. | Focus on providing high-purity non-natural amino acids for pharmaceutical and biochemical research.[5] |
Conclusion
While this compound is not a commercially available, off-the-shelf chemical, it can be procured through the well-established channel of custom synthesis. By understanding the engagement process and partnering with a reputable CRO or CDMO, researchers can confidently source this and other novel amino acid derivatives, thereby enabling the advancement of their scientific and drug discovery programs. The key to a successful outcome lies in clear communication of technical requirements and the selection of a supplier with a proven track record in specialized chemical synthesis.
References
-
PubChem. Homophenylalanine, DL-. National Center for Biotechnology Information. [Link]
-
Fengchen Group Co., Ltd. L-Homophenylalanine, (2S)-2-amino-4-phenylbutanoic Acid EP, BP USP. [Link]
-
Aapptec. Fmoc-HPhe-OH, N-Fmoc-L-homophenylalanine; CAS 132684-59-4. [Link]
-
GSRS. HOMOPHENYLALANINE, DL-. [Link]
-
Aladdin Scientific. 2-Methoxy-L-phenylalanine, min 98%, 5 grams. [Link]
-
Pharmaffiliates. (2RS)-2-Amino-4-phenylbutanoic Acid. [Link]
-
Bio-Synthesis Inc. Life Science Services. [Link]
-
National Center for Biotechnology Information. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. [Link]
-
ResearchGate. L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Custom Synthesis of Amino Acid Derivatives: Tailoring Molecules for Innovation. [Link]
Sources
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Analysis of 2-Methoxy-DL-homophenylalanine
Introduction
2-Methoxy-DL-homophenylalanine is a derivative of the non-proteinogenic amino acid homophenylalanine.[1] Its structural similarity to phenylalanine and its homologues makes it a compound of interest in various fields, including drug development and metabolic studies. Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This application note presents a robust and sensitive method for the analysis of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein provides a comprehensive guide for researchers, scientists, and drug development professionals.
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography, offers high selectivity and sensitivity for the analysis of amino acids and their derivatives.[2][3][4] Electrospray ionization (ESI) is a widely used and effective technique for ionizing amino acids for mass spectrometric analysis.[5][6][7][8] This note will detail the expected ionization and fragmentation behavior of this compound and provide a step-by-step protocol for its quantitative analysis.
Experimental
Materials and Reagents
-
This compound standard (≥98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d5
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (≥99%)
-
Methanol (LC-MS grade) for sample preparation
Sample Preparation
A simple protein precipitation protocol is often sufficient for the extraction of small molecules like this compound from biological matrices such as plasma or serum.[4]
Protocol:
-
To 100 µL of plasma/serum sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
A reversed-phase chromatographic method provides good retention and separation for amino acid derivatives.
| Parameter | Condition |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
Electrospray ionization in positive ion mode is recommended for the sensitive detection of this compound.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Results and Discussion
Molecular Ion and Fragmentation
The molecular formula of this compound is C11H15NO3, with a monoisotopic mass of 209.1052 g/mol . In positive ion ESI, the protonated molecule [M+H]+ will be observed at m/z 210.1.
Collision-induced dissociation (CID) of the [M+H]+ precursor ion is expected to yield characteristic product ions. Based on the fragmentation patterns of similar amino acids like homophenylalanine[9] and general fragmentation rules for methoxy-containing compounds[10], a plausible fragmentation pathway can be proposed.
The fragmentation of protonated amino acids often involves the loss of small neutral molecules such as water (H2O) and formic acid (HCOOH), as well as cleavage of the amino acid backbone.[2] For homophenylalanine ([M+H]+ at m/z 180.1), major fragments are observed at m/z 134, 117, and 133.[9] The fragment at m/z 117 likely corresponds to the loss of both the amino group and the carboxyl group.
For this compound, we can predict the following fragmentation pathways:
-
Loss of the methoxy group as methanol (CH3OH): This would result in a fragment ion at m/z 178.1. This is a common loss for methoxylated compounds.
-
Loss of formic acid (HCOOH): This is a characteristic loss from the carboxylic acid group of protonated amino acids, leading to a fragment at m/z 164.1.
-
Cleavage of the side chain: Cleavage of the C-C bond between the alpha-carbon and the ethyl-phenyl group can lead to the formation of a tropylium ion at m/z 91, a common fragment for compounds containing a benzyl moiety.
-
Formation of an immonium ion: Loss of the methoxy-phenyl-ethyl group would result in an immonium ion at m/z 74.
The following diagram illustrates the proposed fragmentation pathway for protonated this compound.
Caption: Proposed fragmentation of this compound.
Quantitative Analysis using Multiple Reaction Monitoring (MRM)
For quantitative analysis, MRM is the method of choice due to its high selectivity and sensitivity. Based on the predicted fragmentation, the following MRM transitions can be considered for method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 210.1 | 164.1 (Quantifier) | Optimize |
| 210.1 | 178.1 (Qualifier) | Optimize | |
| This compound-d5 (IS) | 215.1 | 169.1 (Quantifier) | Optimize |
Collision energy should be optimized for the specific instrument used to maximize the signal of the product ions.
Protocol for Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the analytical data. Key validation parameters include:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no significant interferences are observed at the retention time of the analyte and internal standard.
-
Linearity and Range: Prepare a calibration curve with at least six non-zero concentration levels. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (%CV) should be ≤ 15% (≤ 20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).
Workflow Diagram
The following diagram provides a high-level overview of the analytical workflow.
Caption: LC-MS/MS analytical workflow.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the sensitive and selective quantification of this compound by LC-MS/MS. The proposed method utilizes a straightforward sample preparation technique and standard reversed-phase chromatography coupled with tandem mass spectrometry operating in MRM mode. The predicted fragmentation pattern provides a solid basis for developing robust and reliable quantitative assays essential for research and drug development applications.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 102530, Homophenylalanine, DL-. Retrieved from [Link]
-
de la Torre, X., Botrè, F., & Ryan, F. (Year). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. ResearchGate. Retrieved from [Link]
- Mitamura, K., Nakamura, T., & Shida, Y. (2009). Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. Journal of the Mass Spectrometry Society of Japan, 57(3), 139-145.
- Fukushima, T., Kawai, Y., & Imai, K. (2012). Quantification of Amino Acid Enantiomers Using Electrospray Ionization and Ultraviolet Photodissociation. Journal of the American Society for Mass Spectrometry, 23(7), 1291–1297.
-
The Metabolomics Innovation Centre. (n.d.). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. Retrieved from [Link]
- Hilterhaus, L., & Liese, A. (2020).
-
Agilent Technologies. (2023). Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. Retrieved from [Link]
- Medzihradszky, K. F., Campbell, J. M., Baldwin, M. A., Falick, A. M., Juhasz, P., Vestal, M. L., & Burlingame, A. L. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552–558.
- Le, S., Vreeken, R. J., & Hankemeier, T. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(17), 9046–9054.
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
- Miles, C. O., & McCarron, P. (2019). Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry. Toxins, 11(1), 33.
- Rebane, R., & Leito, I. (2015). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. Analytical and Bioanalytical Chemistry, 407(22), 6765-6776.
- Sun, S., & Li, Y. (2012). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research, 11(7), 3559–3567.
-
Mitamura, K., Nakamura, T., & Shida, Y. (2009). Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phalanine Homologues. PubMed. Retrieved from [Link]
-
Le, S., Vreeken, R. J., & Hankemeier, T. (2017). Physicochemical parameters affecting the electrospray ionization efficiency of amino acids after acylation. Europe PMC. Retrieved from [Link]
- van der Heijden, A. E. D. M., van der Made, M. M., & de Puit, M. (2013). LCMS analysis of fingerprints, the amino acid profile of 20 donors. Journal of Forensic Sciences, 58(6), 1494-1499.
-
Pearson+. (n.d.). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane. Retrieved from [Link]
- Roth, M., & Herderich, M. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry, 406(23), 5645-5653.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Amri, C., & Loo, J. A. (2013). Collision-Induced Dissociation of Citrullinated Peptide Anions. Journal of the American Society for Mass Spectrometry, 24(10), 1493–1503.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2724505, (S)-2-amino-4-phenylbutanoic acid. Retrieved from [Link]
Sources
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- 5. Quantification of Amino Acid Enantiomers Using Electrospray Ionization and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
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- 9. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho... | Study Prep in Pearson+ [pearson.com]
Application Notes and Protocols for the Incorporation of 2-Methoxy-DL-homophenylalanine into Peptides
Introduction: Expanding the Chemical Diversity of Peptides
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery.[1] These non-proteinogenic building blocks introduce novel physicochemical and pharmacological properties, enhancing the therapeutic potential of peptides by improving their stability, potency, and target selectivity.[1] 2-Methoxy-DL-homophenylalanine is a unique UAA that combines the structural features of a homophenylalanine backbone extension with the electronic and steric influence of a methoxy group on the aromatic ring. This modification offers researchers a tool to finely tune peptide conformation, hydrophobicity, and receptor interactions.
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to explore the potential of this novel amino acid in their work.
Physicochemical Properties of this compound and Related Compounds
Understanding the properties of the amino acid building block is crucial for successful peptide synthesis. Below is a summary of the known and estimated properties of this compound, along with its parent compounds for comparison.
| Property | This compound | DL-Homophenylalanine | 2-Methoxy-L-phenylalanine |
| Molecular Formula | C11H15NO3 | C10H13NO2 | C10H13NO3 |
| Molecular Weight | 209.24 g/mol (calculated) | 179.22 g/mol | 195.21 g/mol [2] |
| Appearance | White to off-white powder (predicted) | White crystalline solid[3] | Data not available |
| Solubility | Soluble in water (predicted)[3] | Soluble in water[3] | Data not available |
| CAS Number | Not available | 1012-05-1[3] | 193546-31-5[2] |
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
The following protocol is based on the well-established Fmoc/tBu strategy for SPPS.[4][5]
Workflow for SPPS
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acids).[6]
-
Fmoc-protected amino acids: Standard Fmoc-amino acids and Fmoc-2-methoxy-DL-homophenylalanine-OH.
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Deprotection Solution: 20% piperidine in DMF.[6]
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation and Washing: Cold diethyl ether.
Step-by-Step Protocol for Peptide Synthesis
-
Resin Preparation: a. Place the desired amount of resin in a reaction vessel. b. Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 times).
-
First Amino Acid Loading (for 2-Chlorotrityl Chloride Resin): a. Dissolve Fmoc-amino acid (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM. b. Add the solution to the resin and agitate for 1-2 hours. c. To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes. d. Wash the resin with DCM (3 times) and DMF (3 times).
-
Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5-10 minutes. c. Drain the solution and repeat the deprotection step for another 5-10 minutes. d. Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with HATU or HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Agitate for 1-2 hours. d. Perform a Kaiser test to confirm the completion of the coupling reaction.[7] If the test is positive (blue beads), indicating free amines, repeat the coupling step.
-
Chain Elongation: a. Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
Critical Considerations for Incorporating this compound
-
Steric Hindrance: The methoxy group at the ortho position of the phenyl ring may cause steric hindrance, potentially slowing down the coupling reaction. It is highly recommended to use a potent coupling reagent such as HATU or HCTU.
-
Double Coupling: For the coupling of Fmoc-2-methoxy-DL-homophenylalanine-OH, a double coupling strategy (repeating the coupling step) may be necessary to ensure complete reaction.
-
Racemic Mixture: As DL-homophenylalanine is a racemic mixture, its incorporation will result in two diastereomeric peptides.[3] These diastereomers will likely be separable by reverse-phase HPLC.
Peptide Cleavage, Purification, and Characterization
Cleavage from the Resin and Side-Chain Deprotection
-
After the final Fmoc deprotection, wash the resin with DCM (5 times) and dry under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin.
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
Peptide Precipitation and Purification
-
Precipitate the peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (3 times).
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Characterization
The purified peptide should be characterized by mass spectrometry (MS) to confirm its molecular weight and by analytical RP-HPLC to assess its purity.[8]
| Analytical Technique | Purpose | Typical Parameters |
| RP-HPLC | Purity assessment and purification. | Column: C18; Mobile Phase: Gradient of water and acetonitrile with 0.1% TFA; Detection: UV at 220 nm and 280 nm. |
| Mass Spectrometry | Molecular weight confirmation. | ESI-MS or MALDI-TOF. |
Potential Applications and Impact on Peptide Properties
The incorporation of this compound can be expected to influence the properties of a peptide in several ways:
-
Conformational Constraints: The extended side chain of homophenylalanine and the steric bulk of the ortho-methoxy group can restrict the conformational freedom of the peptide backbone, potentially favoring specific secondary structures.
-
Hydrophobicity and Solubility: The methoxy group can modulate the hydrophobicity of the peptide, which can influence its solubility, aggregation properties, and interaction with biological membranes.
-
Receptor Binding: The unique steric and electronic properties of the 2-methoxy-phenyl group can lead to altered binding affinity and selectivity for target receptors. The methoxy group can act as a hydrogen bond acceptor, potentially forming new interactions within a binding pocket.
-
Metabolic Stability: The unnatural nature of this compound can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of this compound. | Use a stronger coupling reagent (HATU, HCTU), increase coupling time, or perform a double coupling. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Increase cleavage time or use a stronger cleavage cocktail (if compatible with other side-chain protecting groups). |
| Multiple Peaks in HPLC | Presence of diastereomers due to the use of a DL-amino acid. | This is expected. The diastereomers can often be separated by optimizing the HPLC gradient. |
Conclusion
The incorporation of this compound into peptides presents an exciting opportunity for the design of novel therapeutics and research tools. While the specific properties of this UAA require further investigation, the protocols and considerations outlined in this guide provide a solid foundation for its successful application in solid-phase peptide synthesis. By carefully selecting reagents and optimizing reaction conditions, researchers can effectively synthesize peptides containing this unique building block and explore its impact on peptide structure and function.
References
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link to a relevant scientific review]
-
PubChem. 2-Methoxy-L-Phenylalanine. [Link]
- Universal peptide synthesis via solid-phase methods fused with chemputation. [Link to a relevant scientific article]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link to a relevant protocol or guide]
- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link to a relevant scientific review]
- Fmoc-D-homophenylalanine - Chem-Impex.
- Structural basis for iterative methylation by a cobalamin-dependent radical S-adenosylmethionine enzyme in cystobactamids biosynthesis. [Link to a relevant scientific article]
- Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. [Link to a relevant scientific article]
- N-Fmoc-L-homophenylalanine, 95%, Thermo Scientific Chemicals.
- Fmoc Solid Phase Peptide Synthesis - ChemPep. [Link to a technical note]
- Fmoc-2-Nal-OH | Amino Acid Derivative - MedchemExpress.com.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link to a relevant protocol or guide]
- Navigating complex peptide structures using macrocycle conformational maps. [Link to a relevant scientific article]
-
PubChem. Homophenylalanine, DL-. [Link]
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. [Link to a technical note]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link to a relevant protocol or guide]
- CAS 1012-05-1: dl-homophenylalanine | CymitQuimica.
- Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy. [Link to a relevant scientific article]
- Methods for Removing the Fmoc Group. [Link to a relevant technical note]
- Impact of Backbone Pattern and Residue Substitution on Helicity in α/β/γ-Peptides. [Link to a relevant scientific article]
- Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. [Link to a relevant scientific article]
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link to a relevant scientific review]
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link to a technical note]
- DL-Homophenylalanine 98 1012-05-1 - Sigma-Aldrich.
- 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. [Link to a relevant scientific article]
- Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: Application to polymethoxylated phenylalanines and 4-oxoamino acids. [Link to a relevant scientific article]
- DL-Homophenylalanine - Chem-Impex.
- Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. [Link to a relevant video protocol]
- DL-Homophenylalanine 97.0+%, TCI America™ | Fisher Scientific.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10774222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1012-05-1: dl-homophenylalanine | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. youtube.com [youtube.com]
Application Notes and Experimental Protocols for 2-Methoxy-DL-homophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Phenylalanine Analog
2-Methoxy-DL-homophenylalanine is a synthetically derived, non-proteinogenic amino acid. As a derivative of DL-homophenylalanine, it presents a unique chemical scaffold for exploration in various biomedical research fields. DL-homophenylalanine itself is a recognized building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders and as a precursor for angiotensin-converting enzyme (ACE) inhibitors.[1][2] The introduction of a methoxy group to the phenyl ring is a common medicinal chemistry strategy to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The methoxy group can influence a compound's lipophilicity, metabolic stability, and interaction with biological targets. For instance, studies on 2-methoxyphenols have indicated potential antioxidant and cyclooxygenase-2 (COX-2) inhibitory activities, suggesting that the methoxy moiety can confer anti-inflammatory properties.[3]
This guide provides a foundational experimental framework for the initial characterization of this compound. The protocols outlined herein are designed to be adaptable and serve as a starting point for researchers investigating the cytotoxic profile, biological activity, and potential therapeutic applications of this novel compound. Given the limited direct literature on this compound, the proposed methodologies are based on established protocols for similar amino acid analogs and related compounds.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The table below summarizes the known properties of the parent compound, DL-homophenylalanine, which can serve as a reference.
| Property | DL-Homophenylalanine | This compound (Predicted) |
| Molecular Formula | C10H13NO2[4][5] | C11H15NO3 |
| Molecular Weight | 179.22 g/mol [4][5] | 209.24 g/mol |
| Appearance | White to off-white powder[1] | Likely a white or off-white solid |
| Solubility | Soluble in water[6] | Expected to have moderate aqueous solubility |
| CAS Number | 1012-05-1 | Not available |
Proposed Biological Activity and Research Applications
The unique structure of this compound suggests several avenues for investigation. The homophenylalanine backbone provides a framework for potential interactions with amino acid transporters and metabolic enzymes, while the methoxy group may introduce novel biological activities.
Caption: Potential research applications for this compound.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line. The choice of cell line should be guided by the research hypothesis (e.g., a neuronal cell line for neuroactivity studies or a cancer cell line known to overexpress L-type amino acid transporter 1 (LAT1)).[7]
Materials:
-
This compound
-
Selected cell line (e.g., SH-SY5Y for neuronal studies, HeLa for general cytotoxicity)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[8]
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in sterile DMSO or an appropriate aqueous buffer.
-
Further dilute the stock solution with complete cell culture medium to prepare a series of working concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
Protocol 2: Preliminary In Vivo Tolerability Study in a Rodent Model
This protocol provides a general framework for an initial tolerability study in mice or rats to determine the maximum tolerated dose (MTD) of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., saline, PBS with a solubilizing agent if necessary)
-
6-8 week old mice or rats
-
Standard laboratory animal housing and diet
-
Syringes and needles for administration
Procedure:
-
Dose Formulation:
-
Prepare a sterile, injectable formulation of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the volume to be administered.
-
-
Animal Acclimatization:
-
Allow the animals to acclimatize to the laboratory conditions for at least one week before the start of the experiment.
-
-
Dose Administration:
-
Divide the animals into groups (e.g., n=3-5 per group).
-
Administer single escalating doses of this compound to different groups via a relevant route (e.g., intraperitoneal or oral).
-
Include a vehicle control group.
-
-
Monitoring:
-
Observe the animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture, and grooming) at regular intervals for at least 7 days post-administration.
-
Record body weight daily.
-
-
Endpoint and MTD Determination:
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% loss of body weight.
-
At the end of the observation period, animals may be euthanized for collection of blood and tissues for further analysis (e.g., hematology, clinical chemistry, and histopathology).
-
Safety and Handling
While specific safety data for this compound is not available, precautions should be taken based on the known hazards of the parent compound, DL-homophenylalanine. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, DL-homophenylalanine is classified as follows:
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
References
-
Ahmad, A. L., et al. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. ResearchGate. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 102530, Homophenylalanine, DL-. [Link]
-
Global Substance Registration System (GSRS). HOMOPHENYLALANINE, DL-. [Link]
-
National Center for Biotechnology Information (NCBI). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. [Link]
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 279-286. [Link]
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Ito, H., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4683. [Link]
-
PubMed. Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development. [Link]
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AACR Journals. In Vitro and In Vivo Antitumor Activity of a Novel Alkylating Agent, Melphalan-Flufenamide, against Multiple Myeloma Cells. [Link]
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membrapure GmbH. Determination of the amino acids in Cell Culture Media. [Link]
-
MDPI. Extraction of pH-Dependent DNA-Binding Anti-Tumoral Peptides from Saccharomyces cerevisiae. [Link]
-
ResearchGate. Does anyone have a protocol to extract amino acids from cell culture for measure in HPLC? [Link]
-
PubMed. In vitro and in vivo antitumor activity of a novel alkylating agent, melphalan-flufenamide, against multiple myeloma cells. [Link]
-
ACS Publications. Journal of Medicinal Chemistry Ahead of Print. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2724505, (S)-2-amino-4-phenylbutanoic acid. [Link]
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- 6. CAS 1012-05-1: dl-homophenylalanine | CymitQuimica [cymitquimica.com]
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- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Methoxy-DL-homophenylalanine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed technical guide on the potential applications and experimental protocols for 2-Methoxy-DL-homophenylalanine , a novel, non-proteinogenic amino acid derivative. As a compound with limited current literature, this guide synthesizes information from related chemical structures to propose its utility in drug discovery. We will explore its potential as a unique building block in medicinal chemistry, a pharmacological tool for probing biological systems, and a starting point for lead optimization. This guide offers insights into its synthesis, characterization, and protocols for in vitro evaluation, providing a foundational framework for researchers to explore its therapeutic potential.
Introduction: The Rationale for this compound in Drug Discovery
The quest for novel chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. Non-proteinogenic amino acids, such as derivatives of phenylalanine, offer a rich scaffold for creating diverse and biologically active molecules. DL-homophenylalanine, an amino acid with an additional methylene group in its side chain compared to phenylalanine, has been utilized as a key building block in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors.[1]
The introduction of a methoxy group onto the phenyl ring of a drug candidate is a well-established strategy in medicinal chemistry. The methoxy group can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[2][3][4] Specifically, a methoxy substituent can alter the electronic properties of the aromatic ring and introduce the potential for new hydrogen bond interactions, thereby modulating the compound's overall activity and pharmacokinetic profile.[4][5]
This compound combines the structural features of a homophenylalanine backbone with a methoxy substitution at the 2-position of the phenyl ring. This unique combination suggests several potential avenues for its application in drug discovery:
-
Novel Peptide and Peptidomimetic Synthesis: Its structural similarity to natural amino acids allows for its incorporation into peptides, potentially conferring increased stability against enzymatic degradation and novel conformational properties.[6]
-
Scaffold for Small Molecule Inhibitors: The homophenylalanine core can serve as a starting point for the design of inhibitors targeting various enzymes, such as proteases or kinases. The 2-methoxy group can be strategically utilized to explore specific binding pockets and enhance potency or selectivity.
-
Probing Neurological Pathways: Phenylalanine derivatives are known to interact with neurological targets. The methoxy group could modulate these interactions, offering a tool to investigate neurodegenerative disorders or other central nervous system conditions.
Physicochemical Properties and Synthesis
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid. |
| Solubility | Predicted to be soluble in water and polar organic solvents. |
| Stereochemistry | As a DL-mixture, it contains an equal proportion of (R)- and (S)-enantiomers. |
Proposed Synthetic Pathway
A plausible synthetic route for this compound can be adapted from established methods for synthesizing substituted amino acids. One such approach is the Strecker synthesis, followed by hydrolysis.
Protocol 1: Synthesis of this compound via Strecker Synthesis
Objective: To synthesize this compound from 2-methoxy-3-phenylpropanal.
Materials:
-
2-methoxy-3-phenylpropanal
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Ammonia solution (aqueous)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Methanol
-
Standard laboratory glassware and safety equipment
Procedure:
-
Aminonitrile Formation:
-
In a well-ventilated fume hood, dissolve 2-methoxy-3-phenylpropanal in methanol.
-
Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Extraction and Isolation of Aminonitrile:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
-
Hydrolysis to the Amino Acid:
-
Treat the crude α-aminonitrile with a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the hydrolysis by TLC until the aminonitrile is no longer detectable.
-
-
Isolation and Purification of this compound:
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution to precipitate the amino acid.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
-
Characterization: The final product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify functional groups.
Potential Applications and In Vitro Evaluation Protocols
The unique structure of this compound suggests its potential as an inhibitor of various enzymes. The following section outlines a general workflow and specific protocols for evaluating its inhibitory activity.
General Workflow for Evaluating Enzyme Inhibition
Caption: General workflow for enzyme inhibitor evaluation.
Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target enzyme. This protocol can be adapted for various enzymes.
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
This compound (test compound)
-
Positive control inhibitor
-
Assay buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer).
-
Prepare serial dilutions of the test compound to create a range of concentrations for the dose-response curve.
-
Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of each concentration of the test compound.
-
Include wells for a negative control (vehicle only) and a positive control (known inhibitor).
-
Add the enzyme solution to all wells and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.
-
-
Initiation of Reaction and Data Collection:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength. The signal change (e.g., absorbance, fluorescence) will be proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC₅₀ value.
-
Self-Validation:
-
The positive control should yield an IC₅₀ value consistent with literature reports.
-
The dose-response curve should have a clear sigmoidal shape with a good R² value.
-
Results should be reproducible across multiple experiments.
Proposed Signaling Pathway Involvement: Targeting Cancer Metabolism
Altered cellular metabolism is a hallmark of cancer. Amino acid metabolic pathways are often dysregulated in cancer cells to support their rapid proliferation. As a novel amino acid derivative, this compound could potentially interfere with these pathways. For instance, it might act as a competitive inhibitor of amino acid transporters or enzymes involved in amino acid metabolism.
Caption: Proposed mechanism of action in cancer metabolism.
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
Objective: To evaluate the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
Positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include wells for a vehicle control and a positive control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion and Future Directions
This compound represents an unexplored chemical entity with significant potential in drug discovery. Its unique structural features, combining a homophenylalanine scaffold with a 2-methoxy substitution, provide a compelling rationale for its investigation as a novel building block for peptidomimetics and a lead structure for the development of small molecule therapeutics. The protocols outlined in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the biological activity of this promising compound. Further studies should focus on elucidating its specific molecular targets and exploring its efficacy in relevant in vivo models.
References
-
ResearchGate. L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Available from: [Link]
-
PubMed. The role of the methoxy group in approved drugs. Available from: [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Discovery of novel amino acid production traits by evolution of synthetic co-cultures. Available from: [Link]
-
MDPI. Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. Available from: [Link]
-
MDPI. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Available from: [Link]
-
MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available from: [Link]
-
ResearchGate. New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Available from: [Link]
-
Taylor & Francis Online. Methoxy group: a non-lipophilic “scout” for protein pocket finding. Available from: [Link]
-
National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]
-
PubMed. Evaluation of a minimal experimental design for determination of enzyme kinetic parameters and inhibition mechanism. Available from: [Link]
-
ACS Publications. Design, Synthesis, and Qualitative Structure–Activity Evaluations of Novel β-Secretase Inhibitors as Potential Alzheimer's Drug Leads. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis and Characterization of Substituted Metal (II) – Octa Methoxyphenyl Imino Phthalocyanine Pigments. Available from: [Link]
-
ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available from: [Link]
-
ResearchGate. Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition | Request PDF. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]
-
ACS Omega. Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Quantum Chemical Theory Calculations. Available from: [Link]
-
YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]
-
ScienceDirect. High yielding synthesis of heterocyclic β-substituted alanine derivatives. Available from: [Link]
-
SciSpace. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Available from: [Link]
-
PubMed. Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
MDPI. Recent Progress in Curcumin Extraction, Synthesis, and Applications: A Comprehensive Review. Available from: [Link]
-
PubMed. Polypeptides Micelles Composed of Methoxy-Poly(Ethylene Glycol)-Poly(l-Glutamic Acid)-Poly(l-Phenylalanine) Triblock Polymer for Sustained Drug Delivery. Available from: [Link]
Sources
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- 5. youtube.com [youtube.com]
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- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Enzymatic Synthesis of L-Homophenylalanine Derivatives
Introduction: The Significance of L-Homophenylalanine in Modern Drug Discovery
L-homophenylalanine (L-HPA) and its derivatives are non-canonical amino acids of significant interest in the pharmaceutical industry.[1] Their incorporation into peptide-based therapeutics can enhance metabolic stability, improve pharmacokinetic profiles, and introduce novel functionalities. Notably, L-HPA is a critical chiral building block for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and congestive heart failure.[1][2][3] Traditional chemical synthesis routes to L-HPA often involve harsh reaction conditions, expensive starting materials, and challenges in achieving high enantiopurity, leading to significant environmental concerns.[1]
Biocatalysis, leveraging the inherent stereoselectivity and efficiency of enzymes, presents a compelling green alternative for the synthesis of L-HPA and its analogs.[4][5] This application note provides a comprehensive overview of the primary enzymatic strategies for L-HPA production, complete with detailed protocols and field-proven insights to guide researchers in drug development and chemical synthesis.
Core Enzymatic Strategies for L-Homophenylalanine Synthesis
The enzymatic synthesis of L-homophenylalanine predominantly relies on three highly effective and stereoselective enzymatic transformations. The choice of a particular strategy often depends on the available starting materials, desired scale, and the specific enzyme characteristics.
-
Transamination: This is one of the most widely explored routes, utilizing transaminases (TAs) or aminotransferases (ATAs) to catalyze the transfer of an amino group from a donor molecule to the keto acid precursor of L-HPA, 2-oxo-4-phenylbutanoic acid (OPBA).[6][7][8]
-
Reductive Amination: This method employs dehydrogenases, such as phenylalanine dehydrogenase, to catalyze the direct amination of OPBA in the presence of an ammonia source and a reducing cofactor (typically NADH).[2][3][9][10]
-
Ammonia Lyation: Phenylalanine ammonia lyases (PALs) can catalyze the reverse reaction of their physiological role, which is the addition of ammonia to a cinnamic acid derivative.[11][12][13][14]
The following sections will delve into the mechanistic details and provide step-by-step protocols for each of these transformative enzymatic approaches.
Visualizing the Enzymatic Pathways
To better understand the flow of these enzymatic reactions, the following diagrams illustrate the core transformations.
Caption: General workflow for transaminase-catalyzed L-HPA synthesis.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Dissolve 2-oxo-4-phenylbutanoic acid (OPBA) and L-aspartate (as the amino donor) in the buffer to final concentrations of 50 mM and 100 mM, respectively.
-
Add pyridoxal 5'-phosphate (PLP), the essential cofactor for transaminases, to a final concentration of 1 mM.
-
-
Enzymatic Reaction:
-
Equilibrate the reaction mixture to 37°C.
-
Initiate the reaction by adding a recombinant aromatic amino acid transaminase (AroAT) to a final concentration of 1 mg/mL. [8] * Incubate the reaction mixture at 37°C with gentle agitation (e.g., 150 rpm).
-
-
Reaction Monitoring and Product Isolation:
-
Monitor the formation of L-HPA and the consumption of OPBA by taking aliquots at regular intervals and analyzing them by HPLC.
-
Due to the low solubility of L-HPA, a white precipitate should form as the reaction progresses. [7] * After 24 hours, or once the reaction has reached completion, stop the reaction by acidifying the mixture to pH 2.0 with 1 M HCl.
-
Collect the precipitated L-HPA by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the product pellet with cold water and then with a small amount of cold ethanol.
-
Dry the purified L-HPA under vacuum.
-
-
Analysis:
-
Determine the purity of the L-HPA by reversed-phase HPLC.
-
Determine the enantiomeric excess (% ee) by chiral HPLC analysis.
-
| Parameter | Value/Condition | Rationale |
| Enzyme | Aromatic Amino Acid Transaminase (AroAT) | Demonstrates good activity towards OPBA. [8] |
| Substrate | 2-Oxo-4-phenylbutanoic acid (OPBA) | The keto acid precursor to L-HPA. |
| Amino Donor | L-Aspartate | An effective and commonly used amino donor. |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | Essential for transaminase activity. |
| pH | 8.0 | Optimal for many transaminase enzymes. |
| Temperature | 37°C | Balances enzyme activity and stability. |
| Expected Yield | >95% | Driven by in situ product crystallization. [6] |
| Expected ee | >99% | Due to the high stereoselectivity of the enzyme. |
Protocol 2: L-Homophenylalanine Synthesis via Reductive Amination
Reductive amination offers a direct route to L-HPA from its corresponding keto acid. [3]This method requires a dehydrogenase, an ammonia source, and a nicotinamide cofactor (NADH). [2][3]A key consideration in this process is the regeneration of the expensive NADH cofactor, which is often achieved by coupling the primary reaction with a secondary dehydrogenase, such as formate dehydrogenase, that oxidizes a cheap substrate like formate. [2][3][10]
Experimental Workflow: Reductive Amination with Cofactor Regeneration
Caption: Workflow for reductive amination with coupled cofactor regeneration.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 200 mM phosphate buffer and adjust the pH to 7.5.
-
Dissolve 2-oxo-4-phenylbutanoic acid (OPBA) to a final concentration of 50 mM.
-
Add ammonium formate to a final concentration of 150 mM. This serves as both the ammonia source and the substrate for cofactor regeneration.
-
Add NAD⁺ to a final catalytic concentration of 1 mM.
-
-
Enzymatic Reaction:
-
Equilibrate the reaction mixture to 30°C.
-
Initiate the reaction by adding L-phenylalanine dehydrogenase (e.g., from Bacillus badius) and formate dehydrogenase (e.g., from Candida boidinii) to final concentrations of 0.5 mg/mL and 0.2 mg/mL, respectively. [9] * Incubate the reaction at 30°C with gentle agitation.
-
-
Reaction Monitoring and Product Isolation:
-
Monitor the reaction progress by HPLC analysis of L-HPA formation.
-
Once the reaction is complete (typically within 12-24 hours), adjust the pH of the solution to the isoelectric point of L-HPA (around pH 6.0) to facilitate precipitation.
-
Cool the mixture to 4°C for several hours to maximize precipitation.
-
Collect the L-HPA by filtration or centrifugation.
-
Wash the product with cold deionized water and dry under vacuum.
-
-
Analysis:
-
Confirm the purity and quantify the yield of L-HPA using reversed-phase HPLC.
-
Assess the enantiomeric purity using a chiral HPLC column.
-
| Parameter | Value/Condition | Rationale |
| Primary Enzyme | L-Phenylalanine Dehydrogenase | Catalyzes the reductive amination of OPBA. [2][3] |
| Regeneration Enzyme | Formate Dehydrogenase | Efficiently regenerates NADH from NAD⁺ using formate. [2][3] |
| Substrate | 2-Oxo-4-phenylbutanoic acid (OPBA) | Keto acid precursor. |
| Ammonia/Reductant Source | Ammonium Formate | Provides both the amino group and the reducing equivalents (via formate). |
| Cofactor | NAD⁺ (catalytic) | The oxidized form, which is regenerated in situ. |
| pH | 7.5 | A compromise for the optimal activity of both dehydrogenases. |
| Temperature | 30°C | Ensures good stability for both enzymes over the reaction time. |
| Expected Yield | >90% | High conversion is achievable with efficient cofactor regeneration. |
| Expected ee | >99% | Dehydrogenases are typically highly stereoselective. |
Protocol 3: Synthesis of L-Phenylalanine Derivatives via Phenylalanine Ammonia Lyase (PAL)
Phenylalanine ammonia lyases (PALs) catalyze the reversible addition of ammonia to the double bond of cinnamic acids to form L-phenylalanine derivatives. [11]While the equilibrium of this reaction often favors the deamination reaction, it can be shifted towards synthesis by using high concentrations of ammonia. [11]This method is particularly useful for synthesizing derivatives of L-phenylalanine when the corresponding substituted cinnamic acid is readily available.
Experimental Workflow: PAL-Catalyzed Ammonia Lyation
Caption: Workflow for the synthesis of L-phenylalanine derivatives using PAL.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a high concentration ammonia buffer (e.g., 5 M ammonium carbonate) and adjust the pH to 10.0. Caution: Work in a well-ventilated fume hood.
-
Dissolve the desired cinnamic acid derivative to a final concentration of 20 mM.
-
-
Enzymatic Reaction:
-
Equilibrate the reaction mixture to 40°C.
-
Initiate the reaction by adding an immobilized PAL preparation (e.g., from Anabaena variabilis or Petroselinum crispum) to the reaction mixture. Immobilization can improve enzyme stability and reusability. [11] * Incubate the reaction at 40°C with vigorous stirring to ensure proper mixing.
-
-
Reaction Monitoring and Product Isolation:
-
Monitor the formation of the L-phenylalanine derivative by HPLC.
-
Once the reaction has reached equilibrium or the desired conversion, remove the immobilized enzyme by filtration.
-
Acidify the reaction mixture to pH 2.0 with concentrated HCl to precipitate the product.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
-
Analysis:
-
Determine the purity of the product by HPLC.
-
Measure the enantiomeric excess using chiral HPLC.
-
| Parameter | Value/Condition | Rationale |
| Enzyme | Phenylalanine Ammonia Lyase (PAL) | Catalyzes the stereoselective addition of ammonia. [14] |
| Substrate | Cinnamic Acid Derivative | The α,β-unsaturated carboxylic acid precursor. |
| Ammonia Source | High Concentration Ammonia Buffer | A high concentration of ammonia is required to shift the equilibrium towards synthesis. [11] |
| pH | 10.0 | Alkaline pH is generally optimal for the amination reaction. |
| Temperature | 40°C | A balance between reaction rate and enzyme stability. |
| Expected Yield | Variable (dependent on substrate and conditions) | Can be improved by process optimization. |
| Expected ee | >99% | PAL is highly stereoselective. |
Analytical Methodologies: Quantifying L-Homophenylalanine
Accurate quantification of the product is crucial for process optimization and yield determination. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Reversed-Phase HPLC for Purity and Quantification:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer).
-
Detection: UV detector at 210 nm or 254 nm. [15][16]* Quantification: An external standard curve is generated using a pure standard of L-homophenylalanine.
Chiral HPLC for Enantiomeric Excess (ee) Determination:
-
Column: A chiral stationary phase column (e.g., crown ether-based or cyclodextrin-based).
-
Mobile Phase: Typically an isocratic mixture of an organic solvent (e.g., methanol, ethanol) and an acidic aqueous solution.
-
Detection: UV detector.
-
Calculation: The enantiomeric excess is calculated from the peak areas of the L- and D-enantiomers: ee (%) = [(Area L - Area D) / (Area L + Area D)] x 100.
Advancing the Field: Enzyme Engineering and Process Optimization
While the protocols provided offer robust starting points, significant improvements in efficiency, substrate scope, and stability can be achieved through enzyme engineering. [4][5]Techniques such as directed evolution and site-directed mutagenesis have been successfully employed to create bespoke enzymes with enhanced catalytic properties for the synthesis of non-canonical amino acids like L-HPA. [4][5][17][18][19] Furthermore, process optimization strategies such as fed-batch reactions and in situ product removal can significantly enhance reaction yields and space-time yields, making the enzymatic synthesis of L-homophenylalanine derivatives a viable and scalable industrial process. [6][7]
Conclusion
The enzymatic synthesis of L-homophenylalanine and its derivatives offers a powerful, stereoselective, and environmentally benign alternative to traditional chemical methods. By leveraging the catalytic prowess of transaminases, dehydrogenases, and ammonia lyases, researchers can efficiently produce these valuable chiral building blocks. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals to implement and optimize these biocatalytic transformations in their laboratories.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ProQuest - ProQuest [proquest.com]
- 4. Engineering enzymes for noncanonical amino acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 12. Preparation of immobilized L-phenylalanine ammonia-lyase in tubular form for depletion of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. PDB-101: Molecule of the Month: Directed Evolution of Enzymes [pdb101.rcsb.org]
- 19. Application of Directed Evolution and Machine Learning to Enhance the Diastereoselectivity of Ketoreductase for Dihydrotetrabenazine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of DL-Homophenylalanine in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Proteomic Alphabet with Homophenylalanine
In the ever-evolving landscape of protein engineering and drug discovery, the ability to move beyond the canonical 20 amino acids offers unparalleled opportunities for innovation. Non-canonical amino acids (ncAAs) serve as powerful tools to introduce novel chemical functionalities, probe protein structure and function, and develop next-generation therapeutics with enhanced properties. Among these, Homophenylalanine (Hphe), a structural analog of phenylalanine with an extended ethyl-phenyl side chain, has emerged as a particularly valuable building block.[1]
This document provides a comprehensive technical guide on the application of DL-Homophenylalanine in protein engineering. We will delve into the fundamental principles, detailed experimental protocols for site-specific incorporation of L-Homophenylalanine into proteins expressed in E. coli, and explore the downstream applications and analytical techniques relevant to researchers in both academia and industry.
It is critical to note that while the racemic mixture, DL-Homophenylalanine, is commercially available, ribosomal protein synthesis is stereospecific for L-amino acids.[2] The D-enantiomer is not incorporated and can potentially exhibit toxicity to the expression host. Therefore, for all protein engineering applications involving ribosomal synthesis, the use of the purified L-Homophenylalanine (L-Hphe) enantiomer is required.
Physicochemical Properties of L-Homophenylalanine vs. L-Phenylalanine
The additional methylene group in the side chain of L-Homophenylalanine subtly alters its physicochemical properties compared to its canonical counterpart, L-Phenylalanine. These differences can be exploited to modulate protein structure and function.
| Property | L-Phenylalanine | L-Homophenylalanine | Rationale for Impact in Protein Engineering |
| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₃NO₂ | The larger size of L-Hphe can introduce steric bulk, potentially altering protein folding, stability, and intermolecular interactions. |
| Molecular Weight | 165.19 g/mol | 179.22 g/mol | The increased mass is a key parameter for confirming successful incorporation via mass spectrometry. |
| Side Chain | Benzyl | Phenylethyl | The extended, more flexible side chain can explore a different conformational space, influencing protein dynamics and binding pocket interactions. |
| Hydrophobicity | High | Higher | Increased hydrophobicity can impact protein folding, stability, and interactions with other hydrophobic molecules or protein domains. |
Core Application: Site-Specific Incorporation of L-Homophenylalanine via Amber Suppression
The most precise method for incorporating L-Hphe into a target protein is through the site-specific replacement of a genetically encoded amino acid using amber codon suppression technology.[3][4] This technique hijacks the cellular translation machinery to insert the ncAA at a desired position, which is designated by an amber stop codon (TAG) in the gene of interest.
The Orthogonal Translation System (OTS)
Successful amber suppression relies on an engineered orthogonal translation system (OTS) that functions independently of the host cell's endogenous translational machinery.[5] This system comprises two key components:
-
An Engineered Aminoacyl-tRNA Synthetase (aaRS): This enzyme is evolved to specifically recognize and charge L-Homophenylalanine onto the orthogonal tRNA. It must not recognize any of the 20 canonical amino acids.
-
An Orthogonal tRNA: This tRNA, often derived from a different organism (e.g., Methanocaldococcus jannaschii), has its anticodon mutated to recognize the amber (UAG) stop codon. It is not recognized by any of the host's endogenous aaRSs.
Protocol 1: Site-Specific Incorporation of L-Homophenylalanine in E. coli
This protocol provides a general framework. Optimization of induction conditions and L-Hphe concentration may be required for specific target proteins.
Causality Behind Experimental Choices:
-
Choice of Plasmids: A two-plasmid system is standard. One plasmid (e.g., pEVOL) carries the genes for the orthogonal aaRS and tRNA, while the other (e.g., a pET-series vector) contains the target gene with an in-frame amber (TAG) codon at the desired incorporation site.
-
Host Strain: An E. coli strain like BL21(DE3) is commonly used as it contains the T7 RNA polymerase necessary for high-level protein expression from pET vectors.
-
Media: Minimal media is often used to reduce the metabolic burden on the cells and to ensure that the supplemented L-Hphe is efficiently utilized. The absence of rich media components also simplifies downstream purification.
-
Induction: A low concentration of the inducer (e.g., IPTG) and lower induction temperatures (18-25°C) are often employed to promote proper protein folding and to mitigate potential toxicity from the overexpressed protein or the ncAA itself.
Materials:
-
E. coli BL21(DE3) cells
-
pEVOL-based plasmid encoding the L-Hphe specific aaRS/tRNA pair
-
pET-based plasmid with the gene of interest containing a TAG codon at the desired position
-
L-Homophenylalanine (high purity)
-
LB agar plates with appropriate antibiotics (e.g., chloramphenicol for pEVOL, ampicillin/kanamycin for pET vector)
-
LB liquid media
-
M9 minimal media supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Step-by-Step Methodology:
-
Transformation: Co-transform the E. coli BL21(DE3) cells with both the pEVOL-L-HpheRS/tRNA plasmid and the pET-target gene(TAG) plasmid using a standard heat shock or electroporation protocol.
-
Plating and Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB liquid media with antibiotics and grow overnight at 37°C with shaking.
-
Main Culture Inoculation: The next day, inoculate 1 L of M9 minimal media (supplemented as described above) with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1.
-
Growth: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction:
-
Add L-Homophenylalanine to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Reduce the incubator temperature to 18-25°C.
-
-
Expression: Continue to grow the culture for 12-18 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Cell Lysis and Protein Purification: The cell pellet can now be used for standard protein purification protocols (e.g., lysis by sonication followed by affinity chromatography).
Protocol 2: Verification of L-Homophenylalanine Incorporation
It is essential to verify the successful and site-specific incorporation of L-Hphe. Mass spectrometry is the gold standard for this analysis.[6]
Materials:
-
Purified protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (proteomics grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Acetonitrile
-
Mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF)
Step-by-Step Methodology:
-
Intact Protein Mass Analysis (Optional but Recommended):
-
Desalt the purified protein sample.
-
Analyze the intact protein by ESI-MS.
-
Compare the observed mass to the theoretical mass of the protein with L-Hphe incorporated. The expected mass shift compared to the wild-type protein (with Phe at that position) is +14.03 Da.
-
-
Proteolytic Digestion and LC-MS/MS Analysis:
-
Denature the protein sample in ammonium bicarbonate buffer.
-
Reduce disulfide bonds with DTT (e.g., 10 mM at 56°C for 30 minutes).
-
Alkylate cysteine residues with IAM (e.g., 55 mM at room temperature in the dark for 20 minutes).
-
Digest the protein with trypsin (typically a 1:50 enzyme-to-substrate ratio) overnight at 37°C.
-
Quench the digestion with formic acid.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database that includes the sequence of your target protein with the L-Hphe modification at the specified site.
-
Manually inspect the MS/MS spectrum of the peptide containing the L-Hphe to confirm the fragmentation pattern and the presence of the modified amino acid. The mass of the L-Hphe residue within the peptide will be 179.09 Da.
-
Applications in Protein Engineering and Drug Development
The incorporation of L-Homophenylalanine can be leveraged for a variety of applications:
-
Structural Biology: The bulky phenylethyl side chain can be used to probe protein structure.[7] By replacing a key residue with L-Hphe, researchers can study the effects on protein folding, stability, and oligomerization.
-
Enzyme Engineering: Placing L-Hphe in or near the active site of an enzyme can alter its substrate specificity or catalytic activity.[8]
-
Therapeutic Protein and Peptide Development: L-Hphe is a key component in several important drugs, including ACE inhibitors like Enalapril and Lisinopril.[9][10] Its incorporation can enhance the potency and pharmacokinetic properties of peptide-based therapeutics.
Concluding Remarks
The site-specific incorporation of L-Homophenylalanine represents a powerful strategy for protein engineers and drug developers. By providing a means to introduce a bulky, hydrophobic side chain with altered conformational flexibility compared to phenylalanine, L-Hphe enables the fine-tuning of protein structure and function. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this and other non-canonical amino acids in their own work, paving the way for novel biological insights and the development of innovative protein-based therapeutics.
References
-
Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (n.d.). MDPI. Retrieved from [Link]
-
[Advances in enzymatic production of L-homophenylalanine]. (2023). Sheng Wu Gong Cheng Xue Bao, 39(8), 3111-3124. Retrieved from [Link]
-
Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. (2019). ACS Chemical Biology, 14(12), 2739-2747. Retrieved from [Link]
-
Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. (2022). The Journal of Physical Chemistry B, 126(46), 9474-9486. Retrieved from [Link]
-
Molecular structure around active site of L-phenylalanine and... (n.d.). ResearchGate. Retrieved from [Link]
-
Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024). Scientific Reports, 14(1), 4683. Retrieved from [Link]
-
Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase. (2005). Biotechnology Progress, 21(2), 411-415. Retrieved from [Link]
-
Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 878. Retrieved from [Link]
-
Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. (2023). Chemical Reviews, 123(10), 6309-6357. Retrieved from [Link]
-
Synthesis of .beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. (n.d.). ResearchGate. Retrieved from [Link]
-
Engineered initiator tRNAs can effectively start translation at non-AUG start codons and diversify N-terminal amino acids for mRNA Display. (n.d.). Retrieved from [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (2021). Nucleic Acids Research, 49(19), 11370-11386. Retrieved from [Link]
-
Automated Flow Peptide Synthesis Enables Engineering of Proteins with Stabilized Transient Binding Pockets. (2022). ACS Central Science, 8(5), 633-641. Retrieved from [Link]
-
Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. (n.d.). PUREfrex. Retrieved from [Link]
-
Incorporation of non-natural amino acids into proteins. (n.d.). ResearchGate. Retrieved from [Link]
-
Start codon. (n.d.). Wikipedia. Retrieved from [Link]
-
Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. (2022). The Journal of Physical Chemistry B. Retrieved from [Link]
-
Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. (2024). Chemical Reviews. Retrieved from [Link]
-
Special Issue: Advances of Peptide Engineering. (2021). Processes, 9(7), 1111. Retrieved from [Link]
-
Recent Developments of Engineered Translational Machineries for the Incorporation of Non-Canonical Amino Acids into Polypeptides. (2016). International Journal of Molecular Sciences, 17(8), 1259. Retrieved from [Link]
-
Cell-free biosynthesis and engineering of ribosomally synthesized lanthipeptides. (2024). Nature Communications, 15(1), 4341. Retrieved from [Link]
-
(S)-2-amino-4-phenylbutanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Incorporation of non-canonical amino acids. (2013). Sub-cellular biochemistry, 64, 317-344. Retrieved from [Link]
Sources
- 1. (S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1012-05-1: dl-homophenylalanine | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments of Engineered Translational Machineries for the Incorporation of Non-Canonical Amino Acids into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylalanyl-tRNA synthetase editing defects result in efficient mistranslation of phenylalanine codons as tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Advances in enzymatic production of L-homophenylalanine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Purification of 2-Methoxy-DL-homophenylalanine by HPLC
Welcome to the technical support center for the HPLC purification of 2-methoxy-DL-homophenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex challenges encountered during the purification of this and structurally related amino acid analogs. Our approach is rooted in a deep understanding of chromatographic principles to ensure you can develop robust and reproducible purification methods.
Introduction to the Challenges
This compound, a non-proteinogenic amino acid, is a valuable chiral building block in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors.[1] Its purification by High-Performance Liquid Chromatography (HPLC) can present several challenges due to its physicochemical properties. As a polar, aromatic, and zwitterionic compound, it can exhibit poor retention on traditional reversed-phase columns, display problematic peak shapes, and be susceptible to issues related to its solubility.[2] Furthermore, as a racemic mixture (DL-), separating the enantiomers (D- and L-) requires specialized chiral stationary phases and method development.[3][4][5]
This guide will walk you through a systematic approach to troubleshooting, from initial method development to refining the final purification protocol.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides quick solutions to get your purification process on the right track.
Q1: My this compound is not retained on my C18 column. What should I do?
A1: This is a frequent issue with polar compounds on traditional reversed-phase columns.[2] The hydrophobic C18 stationary phase has limited interaction with your polar analyte.
-
Quick Fix: Decrease the organic modifier (e.g., acetonitrile or methanol) concentration in your mobile phase to increase retention. However, running at very high aqueous compositions (<5% organic) can lead to phase collapse on some C18 columns.[6]
-
Recommended Solution: Switch to a more suitable stationary phase. Consider:
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which enhances retention for polar analytes.[2][7]
-
Polar-Endcapped Columns: These columns use a polar group to cover residual silanols, improving peak shape and providing alternative selectivity.[2]
-
Phenyl Columns: The phenyl stationary phase can offer enhanced retention for aromatic compounds like yours through π-π interactions.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic mobile phase, which is ideal for retaining very polar compounds.[2]
-
Q2: I'm observing poor peak shape (tailing or fronting). What are the likely causes?
A2: Poor peak shape is often indicative of secondary interactions or column overload.
-
Tailing Peaks:
-
Cause: Interaction of the basic amino group with acidic residual silanols on the silica support.
-
Solution:
-
Use a Low pH Mobile Phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase (e.g., 0.1%) will protonate the silanols and the amino group of your analyte, minimizing unwanted ionic interactions.
-
Add a Competing Base: A small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to block the active silanol sites.[7]
-
Use a High-Purity Silica Column: Modern columns are made with high-purity silica with fewer residual silanols.[7]
-
-
-
Fronting Peaks:
-
Cause: Typically caused by column overloading, where too much sample is injected for the column's capacity.[9]
-
Solution: Reduce the sample concentration or the injection volume.
-
Q3: My sample is precipitating in the injector or on the column. How can I prevent this?
A3: Sample precipitation is a common problem in preparative HPLC, especially when the sample is dissolved in a strong solvent and mixed with a weaker mobile phase.[10][11]
-
Cause: The solubility of this compound may be limited in the mobile phase, particularly at the start of a gradient. Homophenylalanine itself is known to be sparingly soluble in aqueous systems between pH 2 and 10.[12]
-
Solutions:
-
Dissolve in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.[7][11] If solubility is an issue, use the weakest solvent that will fully dissolve the sample.
-
Reduce Sample Concentration: A lower concentration is less likely to precipitate upon injection.
-
Modify Mobile Phase pH: Adjusting the pH can significantly impact the solubility of amino acids. Experiment with different pH values to find the optimal solubility for your compound.
-
Q4: How do I separate the D- and L-enantiomers of this compound?
A4: The separation of enantiomers requires a chiral environment. This is achieved using a chiral stationary phase (CSP).[4][5]
-
Column Selection: The choice of CSP is crucial and often empirical.[5] Common CSPs for amino acid derivatives include:
-
Method Development: Chiral separations are highly sensitive to mobile phase composition and temperature.[4][13] You will need to screen different mobile phases (both normal-phase and reversed-phase) to achieve separation.
Section 2: In-depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for resolving more complex purification issues.
Guide 1: Systematic Approach to Method Development for Poorly Retained Analytes
If your compound shows little to no retention, follow this systematic workflow to develop a robust method.
Experimental Workflow: Method Development for Polar Analytes
Caption: Workflow for developing a method for polar analytes.
Step-by-Step Protocol:
-
Column Screening:
-
Objective: To identify a stationary phase that provides adequate retention.
-
Procedure:
-
Prepare a stock solution of your this compound.
-
Screen a set of columns with diverse selectivities: a standard C18, a polar-embedded C18, a phenyl column, and a HILIC column.[8]
-
Use a generic gradient for initial screening (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 15 minutes).
-
-
Expected Outcome: At least one column should show significant retention of your analyte.
-
-
Mobile Phase Optimization (Reversed-Phase):
-
Objective: To fine-tune selectivity and peak shape.
-
Procedure:
-
Adjust pH: The charge state of your zwitterionic compound is pH-dependent. Test mobile phase pH values around the pKa of the amine and carboxylic acid groups to optimize retention and peak shape.
-
Modify Organic Solvent: Compare acetonitrile and methanol. They offer different selectivities and can impact peak shape.
-
Consider Ion-Pairing Reagents: For very polar compounds, adding an ion-pairing reagent like TFA can improve retention. However, be aware that these are often non-volatile and can be difficult to remove from the final product.
-
-
-
Mobile Phase Optimization (HILIC):
-
Objective: To optimize retention and peak shape in HILIC mode.
-
Procedure:
-
High Organic Content: HILIC requires a high percentage of organic solvent (typically >80% acetonitrile) for retention.
-
Aqueous Component: The aqueous portion of the mobile phase should contain a buffer (e.g., ammonium formate or ammonium acetate) to ensure reproducible retention times and good peak shape. Vary the buffer concentration (e.g., 10-50 mM) to fine-tune the separation.
-
-
Guide 2: Troubleshooting Low Recovery in Preparative HPLC
Low recovery of the purified compound is a critical issue in preparative chromatography.
Decision Tree: Diagnosing Low Recovery
Caption: Decision tree for troubleshooting low recovery.
Potential Causes and Solutions:
-
On-Column Precipitation:
-
Symptom: A gradual increase in backpressure during the purification run.[10]
-
Cause: The purified compound becomes less soluble as it separates from impurities and the initial strong injection solvent.[10]
-
Solution:
-
Reduce Loading: Decrease the amount of sample injected per run.[11]
-
Modify Mobile Phase: Increase the organic content of the mobile phase or adjust the pH to improve solubility.
-
Column Flushing: After each run, flush the column with a strong solvent to redissolve any precipitated material.
-
-
-
Compound Decomposition:
-
Symptom: Appearance of new, unexpected peaks in the chromatogram.
-
Cause: The compound may be unstable under the chromatographic conditions (e.g., extreme pH).
-
Solution:
-
Use Buffered Mobile Phases: Maintain a stable pH throughout the run.
-
Screen for Stability: Before scaling up, perform small-scale injections and hold the sample in the mobile phase for an extended period to check for degradation.
-
-
-
Fraction Collection Errors:
-
Symptom: The desired compound is found in the waste or in adjacent fractions.
-
Cause: Incorrect setting of the fraction collector parameters (e.g., peak threshold, delay volume).
-
Solution:
-
Calibrate Delay Volume: Accurately determine the volume between the detector and the fraction collector outlet.
-
Optimize Collection Parameters: Set the peak threshold appropriately to trigger collection only for the peak of interest.
-
-
Section 3: Data and Protocols
Table 1: Starting Conditions for HPLC Method Screening
| Parameter | Reversed-Phase (RP) Screening | HILIC Screening | Chiral Screening (RP Mode) |
| Column | C18, Polar-Embedded, Phenyl (e.g., 4.6 x 150 mm, 5 µm) | Amide, Diol, or bare Silica (e.g., 4.6 x 150 mm, 5 µm) | Teicoplanin or Ristocetin-based CSP |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water | Acetonitrile |
| Gradient | 5% to 95% B over 15 min | 95% to 50% A over 15 min | 5% to 70% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 - 1.0 mL/min |
| Temperature | 25 - 40 °C | 30 - 40 °C | 23 °C[4][13] |
| Detection | UV at 210 nm and 254 nm | UV at 210 nm | UV at 210 nm |
Protocol 1: Column Cleaning and Regeneration
A clean and well-maintained column is essential for reproducible results.
-
Disconnect the column from the detector.
-
Flush with 10-20 column volumes of HPLC-grade water to remove any buffers or salts.
-
Flush with 10-20 column volumes of isopropanol to remove strongly retained hydrophobic compounds.
-
Flush with 10-20 column volumes of hexane (for reversed-phase columns) to remove non-polar contaminants.
-
Repeat step 3 to remove the hexane.
-
Store the column in a suitable solvent (e.g., acetonitrile/water) as recommended by the manufacturer.
References
-
Wiedemann, J., et al. (2021). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Organic Process Research & Development. Available at: [Link]
-
Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
-
Ilisz, I., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
Agilent Technologies. (2023). Preparative HPLC Troubleshooting Guide. Available at: [Link]
-
Chromatography Forum. (2007). loss of compound during HPLC purification. Available at: [Link]
-
Lo, H.-H., et al. (2009). Asymmetrically simultaneous synthesis of L-homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid by engineered Escherichia coli aspartate aminotransferase. Biotechnology Progress. Available at: [Link]
-
Welch Materials. (2025). Key Concepts and Considerations of Preparative Liquid Chromatography. Available at: [Link]
-
Agilent Technologies. Principles in preparative HPLC. Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
ResearchGate. Chiral HPLC chromatogram showing commercial D,Lhomophenylalanine... Available at: [Link]
Sources
- 1. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 10. loss of compound during HPLC purification - Chromatography Forum [chromforum.org]
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- 13. semanticscholar.org [semanticscholar.org]
Technical Support Center: Improving the Solubility of 2-Methoxy-DL-homophenylalanine for Assays
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Methoxy-DL-homophenylalanine. The following troubleshooting guide and frequently asked questions (FAQs) are designed to offer both practical, step-by-step protocols and the foundational scientific principles behind them.
Introduction: Understanding the Challenge
This compound is an amino acid derivative with significant potential in biochemical research and pharmaceutical development.[1] Structurally, it is an analog of phenylalanine, containing a 2-phenylethyl side-chain. However, the presence of a hydrophobic phenyl ring and a methoxy group, combined with its zwitterionic nature, can lead to limited solubility in standard aqueous buffers used in many biological assays. This guide will walk you through a logical progression of techniques to overcome this common hurdle.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing precipitation or cloudiness when preparing my working solution in PBS. What is the expected solubility and why is it poor?
Answer:
Direct, quantitative solubility data for this compound in standard buffers is not widely published. However, based on its chemical structure, low aqueous solubility is anticipated. The molecule contains a nonpolar benzene ring and an additional ethyl group compared to phenylalanine, increasing its hydrophobicity.
More importantly, like other amino acids, it is a zwitterion . This means it has both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2).[2] At a specific pH, known as the isoelectric point (pI), the molecule has no net electrical charge, which typically corresponds to its point of minimum solubility. In standard physiological buffers (e.g., PBS at pH 7.4), the compound may be close to its pI, leading to aggregation and precipitation.
Q2: What is the first and most effective method I should try to improve solubility for my assay?
Answer:
The most direct and often most effective initial approach is pH adjustment . By shifting the pH of your stock solution to be significantly above or below the compound's isoelectric point (pI), you can ensure the molecule carries a net positive or negative charge. These charged species are significantly more polar and, therefore, more soluble in aqueous solutions like your assay buffer.[3][4]
This method is preferable to start with as it avoids introducing organic co-solvents that might interfere with your biological assay.
Q3: Can you provide a detailed protocol for pH-based solubilization? How do I know which pH to use?
Answer:
Certainly. The goal is to protonate the amino group (creating a positive charge) or deprotonate the carboxylic acid group (creating a negative charge).
To maximize solubility, you should adjust the pH to be at least 2 units away from the pI.
Protocol 1: Step-by-Step pH Adjustment for Stock Solution Preparation
-
Weigh the required amount of this compound powder.
-
Acidic Dissolution (to create a positively charged salt):
-
Add a small volume of dilute acid (e.g., 0.1 M HCl) dropwise while vortexing until the solid dissolves completely. The target is to bring the pH well below the pI (e.g., pH 2-4).
-
This creates the hydrochloride salt form of the compound, which is generally more soluble.
-
-
Basic Dissolution (to create a negatively charged salt):
-
Alternatively, add a small volume of dilute base (e.g., 0.1 M NaOH) dropwise while vortexing until the solid is fully dissolved. The goal is a pH well above the pI (e.g., pH 10-11).
-
-
Neutralization: Once the compound is fully dissolved, slowly add your concentrated assay buffer (e.g., 10x PBS) and then adjust the final volume with sterile, purified water.
-
Final pH Check: Check the pH of the final stock solution and adjust carefully to match your final assay pH if necessary. The high concentration of buffer salts should prevent the compound from precipitating upon neutralization.
-
Sterile Filtration: Pass the final stock solution through a 0.22 µm syringe filter to sterilize and remove any micro-particulates.
Diagram: Effect of pH on Solubility
Caption: pH-dependent charge states of this compound and their effect on solubility.
Q4: The pH adjustment method is not suitable for my sensitive assay. What is the next best option?
Answer:
If pH manipulation is not viable, the use of an organic co-solvent is the standard next step.[6][7] The strategy is to first dissolve the compound at a high concentration in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer. The small percentage of the co-solvent in the final solution helps keep the compound from precipitating.
Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for both polar and nonpolar substances and its miscibility with water.[8]
Protocol 2: Co-Solvent Stock Solution Preparation
-
Prepare a concentrated stock solution (e.g., 10-100 mM) by dissolving this compound in 100% DMSO. Use gentle vortexing or sonication if needed.
-
For your experiment, perform a serial dilution. First, dilute the 100% DMSO stock into your assay medium.
-
Crucially, ensure the final concentration of the co-solvent in your assay is as low as possible , ideally ≤0.5% and almost always below 1%, as higher concentrations can be cytotoxic or interfere with enzyme activity.[9]
-
Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the co-solvent (e.g., 0.5% DMSO) as your test samples, but without the compound. This allows you to subtract any effects of the solvent itself.
| Co-Solvent | Typical Starting Final Concentration | Key Considerations |
| DMSO | 0.1% - 0.5% | Gold standard, but can be cytotoxic at >1%.[10][11] Some primary cells are sensitive even at 0.1%.[9] |
| Ethanol (EtOH) | 0.1% - 1% | Can be less toxic than DMSO for some cell lines. May cause protein precipitation at higher concentrations. |
| Dimethylformamide (DMF) | 0.1% - 0.5% | Good solvent, but generally more toxic than DMSO. Use with caution. |
Diagram: Troubleshooting Workflow
Caption: Logical workflow for troubleshooting solubility issues.
Q5: I've tried pH adjustment and co-solvents, but I'm still facing issues or my assay is too sensitive. Are there any advanced methods?
Answer:
Yes, if standard methods fail, you can explore the use of solubilizing excipients , most notably cyclodextrins.
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic central cavity.[12] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex." This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent solubility of the guest molecule without covalent modification.[13][][15]
-
How to Use: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and biocompatible choice.[15] You would typically prepare a solution containing both the cyclodextrin and your compound, often with gentle heating or sonication, to facilitate complex formation before its use in an assay.
-
Considerations: This is an advanced technique that may require optimization of the cyclodextrin-to-compound molar ratio. It's essential to confirm that the cyclodextrin itself does not interfere with your assay's endpoint.
References
-
PubChem. (2S)-2-amino-4-phenylbutanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Homophenylalanine, DL-. National Center for Biotechnology Information. Available from: [Link]
-
National Center for Biotechnology Information. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. National Library of Medicine. Available from: [Link]
-
ResearchGate. What the concentration of DMSO you use in cell culture assays?. Available from: [Link]
-
ResearchGate. How to desalt zwitterions?. Available from: [Link]
-
National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Library of Medicine. Available from: [Link]
-
National Center for Biotechnology Information. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Library of Medicine. Available from: [Link]
-
ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]
-
National Center for Biotechnology Information. Improvement of the solubilization of proteins in two-dimensional electrophoresis with immobilized pH gradients. National Library of Medicine. Available from: [Link]
-
Royal Society of Chemistry. Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. Available from: [Link]
-
Williams, R. pKa Data Compiled by R. Williams. Available from: [Link]
-
MDPI. Study on Reversible Solubilization by Adjusting Surfactant Properties. Available from: [Link]
-
National Center for Biotechnology Information. Considerations regarding use of solvents in in vitro cell based assays. National Library of Medicine. Available from: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Available from: [Link]
-
Wikipedia. Cosolvent. Available from: [Link]
-
ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Available from: [Link]
-
MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Available from: [Link]
-
National Center for Biotechnology Information. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. National Library of Medicine. Available from: [Link]
-
LifeTein. DMSO usage in cell culture. Available from: [Link]
-
ACS Publications. Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Journal of Medicinal Chemistry. Available from: [Link]
-
MDPI. Solvent Selection for Efficient CO2 Capture. Available from: [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]
-
YouTube. 17.6 pH Effects on Solubility. Chad's Prep. Available from: [Link]
-
Scientist Solutions. DMSO in cell based assays. Available from: [Link]
-
University of Otago. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Available from: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
-
PubMed. Solubility-Modifying Power of Zwitterionic Salts. National Library of Medicine. Available from: [Link]
-
ResearchGate. (PDF) Identification of Homophenylalanine Biosynthetic Genes from Cyanobacterium Nostoc punctiforme PCC73102 and Its Application to Microbial Production by Escherichia coli. Available from: [Link]
Sources
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- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Methoxy-DL-homophenylalanine
Welcome to the technical support center for the synthesis and purification of 2-methoxy-DL-homophenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important amino acid analogue. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined below, you can optimize your synthetic route, improve yield and purity, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are the Strecker synthesis and reductive amination . The Strecker synthesis typically involves the reaction of 2-methoxyphenylacetaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[1][2] Reductive amination often utilizes 2-methoxy-phenylpyruvic acid as a precursor, which is reacted with ammonia in the presence of a reducing agent.[3]
Q2: I am seeing a significant amount of a byproduct with a similar retention time to my product in HPLC. What could it be?
A2: A common byproduct in the Strecker synthesis is the corresponding α-hydroxy acid , 2-hydroxy-4-(2-methoxyphenyl)butanoic acid. This arises from the hydrolysis of the intermediate α-aminonitrile where water acts as a nucleophile instead of ammonia, or through the hydrolysis of the cyanohydrin intermediate.[4][5] In reductive amination, incomplete reaction or side reactions of the keto acid precursor could also lead to impurities with similar polarity.
Q3: My final product shows a lower molecular weight than expected and a loss of a methyl group in the NMR spectrum. What is happening?
A3: You are likely observing demethylation of the 2-methoxy group, resulting in the formation of 2-hydroxy-DL-homophenylalanine. This is a known side reaction that can occur under strong acidic conditions, particularly during the hydrolysis step of the Strecker synthesis or if acidic catalysts are used in reductive amination.[6][7]
Q4: I am struggling with over-alkylation in my reductive amination synthesis. How can I minimize the formation of secondary and tertiary amines?
A4: Over-alkylation is a common issue in reductive amination where the newly formed primary amine reacts further with the aldehyde starting material.[3][8] To mitigate this, you can employ a stepwise procedure where the imine is pre-formed and then reduced.[8] Using a large excess of ammonia can also shift the equilibrium towards the formation of the primary amine.
Troubleshooting Guides
Problem 1: Low Yield in Strecker Synthesis
Symptoms:
-
Low recovery of the final this compound product.
-
Presence of multiple spots on TLC or peaks in HPLC of the crude reaction mixture.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Imine Formation | The initial reaction between 2-methoxyphenylacetaldehyde and ammonia to form the imine is an equilibrium process.[2] Insufficient ammonia or unfavorable reaction conditions can lead to a low concentration of the imine intermediate. | - Use a sufficient excess of ammonia or an ammonium salt (e.g., NH4Cl).[5]- Ensure the reaction pH is weakly acidic to favor imine formation. |
| Hydrolysis of α-Aminonitrile | The α-aminonitrile intermediate is susceptible to hydrolysis back to the starting aldehyde or to the corresponding α-hydroxy acid, especially in the presence of water and acid.[4] | - Minimize the amount of water in the initial reaction mixture.- Perform the hydrolysis of the nitrile to the carboxylic acid as a distinct second step under controlled conditions.[1] |
| Side Reactions of the Aldehyde | 2-Methoxyphenylacetaldehyde can undergo self-condensation (aldol reaction) or oxidation under certain conditions, reducing the amount available for the Strecker reaction. | - Add the cyanide source promptly after the formation of the imine.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Workflow for Optimizing Strecker Synthesis:
Caption: Troubleshooting workflow for low yield in Strecker synthesis.
Problem 2: Presence of Impurities After Reductive Amination
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the purified product.
-
Complex NMR spectrum with unexpected signals.
Potential Causes & Solutions:
| Impurity | Formation Mechanism | Identification & Confirmation | Mitigation & Removal |
| Starting Keto Acid | Incomplete reaction. | HPLC: Compare retention time with a standard of 2-methoxy-phenylpyruvic acid.NMR: Look for the characteristic signals of the keto acid. | - Increase reaction time or temperature.- Use a more active reducing agent. |
| Secondary Amine | The product primary amine reacts with another molecule of the starting aldehyde (if used) or imine.[3] | HPLC-MS: Look for a peak with a mass corresponding to the di-alkylated product.NMR: Appearance of a new set of signals for the second homophenylalanine moiety. | - Use a large excess of ammonia.- Employ a stepwise approach: form the imine first, then add the reducing agent.[8] |
| Hydroxy Acid | Reduction of the keto group of the starting 2-methoxy-phenylpyruvic acid without amination. | HPLC-MS: Identify a peak with a mass corresponding to 2-hydroxy-4-(2-methoxyphenyl)butanoic acid.NMR: Absence of the amine proton and characteristic shifts for the hydroxyl group. | - Ensure a sufficient concentration of ammonia is present throughout the reaction. |
Visualization of Reductive Amination Side Reactions:
Caption: Potential side reactions in the synthesis of this compound via reductive amination.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for monitoring reaction progress and assessing the purity of the final product.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start with a low percentage of organic solvent and ramp up to elute more nonpolar impurities.
-
Detection: UV detector at a wavelength where the phenyl ring absorbs, typically around 220 nm or 274 nm (due to the methoxy substituent).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.
Expected Elution Order: Generally, more polar compounds will elute earlier. You can expect unreacted starting materials and polar side products like the hydroxy acid to have shorter retention times than the desired amino acid. Less polar impurities, such as over-alkylation products, will have longer retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural confirmation and identification of impurities.
-
¹H NMR:
-
Product: Look for the characteristic signals of the methoxy group (a singlet around 3.8 ppm), the aromatic protons, the α-proton of the amino acid (a multiplet), and the protons of the ethyl bridge.
-
Impurities:
-
Starting Aldehyde: A singlet for the aldehyde proton around 9.7 ppm.
-
Hydroxy Acid: A shift in the α-proton signal compared to the amino acid.
-
Demethylated Product: Absence of the methoxy singlet and the appearance of a broad singlet for the phenolic hydroxyl group.
-
-
-
¹³C NMR:
-
Product: Confirm the presence of all expected carbon signals, including the carbonyl carbon of the carboxylic acid (around 175 ppm), the aromatic carbons, and the methoxy carbon (around 55 ppm).
-
Impurities: The presence of additional carbonyl signals or the absence of the methoxy signal can indicate impurities.
-
Purification Protocols
Recrystallization
Recrystallization is an effective method for purifying the final product.
Step-by-Step Protocol:
-
Solvent Selection: Experiment with different solvent systems. A common approach for amino acids is to use a mixture of water and a miscible organic solvent like ethanol, isopropanol, or acetone. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.
-
Filtration (optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
For phenylalanine and its analogues, crystallization can be achieved from aqueous solutions by adjusting the pH to the isoelectric point, or from mixed solvent systems.[9][10][11]
Ion-Exchange Chromatography
For challenging separations, especially for removing impurities with similar polarities, ion-exchange chromatography is a powerful technique.[12][13][14]
Principle: Amino acids are amphoteric molecules, meaning they can carry a positive, negative, or neutral charge depending on the pH. This property can be exploited for separation on an ion-exchange resin.
General Protocol (Cation-Exchange):
-
Resin Selection: Choose a strong or weak cation-exchange resin.
-
Equilibration: Equilibrate the column with a low pH buffer to ensure the amino acid is protonated and carries a net positive charge.
-
Loading: Dissolve the crude product in the equilibration buffer and load it onto the column. The positively charged amino acid will bind to the negatively charged resin.
-
Washing: Wash the column with the equilibration buffer to remove any neutral or negatively charged impurities.
-
Elution: Elute the bound amino acid by increasing the pH or the salt concentration of the buffer. A pH or salt gradient can be used to separate compounds with different pKa values.
-
Desalting: The collected fractions containing the purified product will need to be desalted, for example, by dialysis, size-exclusion chromatography, or by precipitating the amino acid.
References
- Breslow, R., & Czarnik, A. W. (1983). Transaminations with a flavin-containing enzyme mimic co-bound to a β-cyclodextrin. Journal of the American Chemical Society, 105(5), 1390–1391.
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
- Huber, U. M., & Kunz, W. (2005). A new multigram synthesis of enantiopure (S)- and (R)-α-hydroxy-4-phenylbutanoic acid. Tetrahedron: Asymmetry, 16(10), 1829–1834.
-
Re-ax. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
GE Healthcare. (n.d.). Ion Exchange Chromatography Handbook. Retrieved from [Link]
-
Wiley. (n.d.). NMR Data for Common Laboratory Solvents. Retrieved from [Link]
- crystallization of L-phenylalanine crude product. (n.d.). Google Patents.
-
Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). Green Chemistry. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
O-Demethylation. (2024). Chem-Station Int. Ed. Retrieved from [Link]
-
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009). Journal of Forensic Sciences. Retrieved from [Link]
-
Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. (n.d.). Retrieved from [Link]
-
Sketchy. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT. Retrieved from [Link]
-
Pearson+. (n.d.). Synthesis of Amino Acids: Strecker Synthesis Practice Problems. Retrieved from [Link]
-
J&K Scientific. (2021). Strecker Amino Acid Synthesis. Retrieved from [Link]
-
Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. Retrieved from [Link]
-
The Brem Method. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. Retrieved from [Link]
-
Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]
-
Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (2021). Organic Process Research & Development. Retrieved from [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). Life. Retrieved from [Link]
-
Myers Chem 115. (n.d.). Retrieved from [Link]
-
Reductive Amination. (n.d.). Retrieved from [Link]
- Purification of L-phenylalanine. (n.d.). Google Patents.
- Method for crystallization of amino acids. (n.d.). Google Patents.
-
Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography. Retrieved from [Link]
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The Leaning Chemist. (2022). Ion exchange chromatography protein purification and isoelectric point (pI). Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. Retrieved from [Link]
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Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. (2022). Molecules. Retrieved from [Link]
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First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. (2025). Scientific Reports. Retrieved from [Link]
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HPLC-UV method approach for the analysis and impurity profiling of Captopril. (2019). Farmacia. Retrieved from [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). Molecules. Retrieved from [Link]
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peptide nmr. (n.d.). Retrieved from [Link]
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Introduction to NMR spectroscopy of proteins. (n.d.). Retrieved from [Link]
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Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. (2025). ResearchGate. Retrieved from [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. Retrieved from [Link]
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Highly Enantioselective Hydrogen-Transfer Reductive Amination. (n.d.). Retrieved from [Link]
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Reductive Amination. (n.d.). Retrieved from [Link]
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The Leaning Chemist. (2023). Reductive Amination. Retrieved from [Link]
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hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]
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What is the significance of acid hydrolysis in the Strecker synth... (n.d.). Pearson+. Retrieved from [Link]
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Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). RSC Chemical Biology. Retrieved from [Link]
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Minimalistic ice recrystallisation inhibitors based on phenylalanine. (2020). Chemical Science. Retrieved from [Link]
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Amino acid synthesis deficiencies. (2017). Orphanet Journal of Rare Diseases. Retrieved from [Link]
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Editing of errors in selection of amino acids for protein synthesis. (1992). Microbiological Reviews. Retrieved from [Link]
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Genome bias influences amino acid choices: analysis of amino acid substitution and re-compilation of substitution matrices exclusive to an AT-biased genome. (2007). Nucleic Acids Research. Retrieved from [Link]
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An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. (1991). Analytical Biochemistry. Retrieved from [Link]
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Development and validation of a HPLC method for separation and simultaneous determination of process-related substances of Irbesartan in. (2010). TSI Journals. Retrieved from [Link]
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Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. (2021). Molecules. Retrieved from [Link]
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Recrystallization solvent for boc-L-Phenylalanine : r/Chempros. (2019). Reddit. Retrieved from [Link]
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How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. Retrieved from [Link]
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Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. (2022). ChemRxiv. Retrieved from [Link]
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Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. (2025). ResearchGate. Retrieved from [Link]
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(a) Amine alkylation and reductive amination are classical synthetic... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of primary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. (2023). EPub Bayreuth. Retrieved from [Link]
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24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved from [Link]
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Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (2014). Green Chemistry. Retrieved from [Link]
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The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (2023). MDPI. Retrieved from [Link]
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Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). MDPI. Retrieved from [Link]
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Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. (n.d.). Retrieved from [Link]
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An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. (2021). Semantic Scholar. Retrieved from [Link]
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Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]
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Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. (2022). ACS Earth and Space Chemistry. Retrieved from [Link]
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Mechanism for basic hydrolysis of α-chloronitrile to ketone? (2017). Chemistry Stack Exchange. Retrieved from [Link]
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Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). Green Chemistry. Retrieved from [Link]
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tags to detect amino acids in complex mixtures using NMR spectroscopy. (2023). eScholarship.org. Retrieved from [Link]
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Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022). Journal of Biomolecular NMR. Retrieved from [Link]
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Technical Support Center: Preserving the Integrity of 2-Methoxy-DL-homophenylalanine
Welcome to the dedicated technical support guide for 2-methoxy-DL-homophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of this valuable amino acid analog. Drawing from established principles of chemical stability and best practices in handling sensitive compounds, this guide provides in-depth troubleshooting and frequently asked questions to support the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term and long-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. For short-term storage (weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C or lower.[1][2] Before use, it is crucial to allow the container to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly accelerate degradation.[2]
Q2: My this compound powder appears discolored/clumped. Is it still usable?
A white to off-white appearance is expected for high-purity homophenylalanine derivatives.[3] Any significant discoloration (e.g., yellowing or browning) or clumping may indicate degradation or moisture absorption. While slight color variations can occur between batches, a noticeable change from the initial appearance is a cause for concern. It is advisable to perform a quality control check, such as HPLC analysis, to assess the purity before use.
Q3: How should I prepare and store solutions of this compound?
It is generally recommended to prepare solutions fresh for each experiment. If storage of a solution is unavoidable, it should be prepared in a suitable, sterile solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C for no more than a few weeks.[1] Long-term storage of amino acid solutions is not recommended due to the increased risk of chemical degradation and microbial growth.[1][4]
Q4: What are the primary factors that can cause the degradation of this compound?
Based on the structure of this compound and general knowledge of amino acid stability, the main degradation factors are:
-
Moisture: Can lead to hydrolysis and facilitate other degradative reactions.
-
Oxygen: The methoxy group and the aromatic ring may be susceptible to oxidation.
-
Light: Can provide the energy for photolytic degradation.
-
Elevated Temperatures: Can accelerate the rates of all chemical degradation pathways.
-
pH Extremes (in solution): Can lead to acid- or base-catalyzed hydrolysis or other reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, potentially linked to the degradation of this compound.
Issue 1: Inconsistent or non-reproducible results in my bioassay.
-
Question: Could degradation of my this compound stock be the cause of my assay variability?
-
Answer: Yes, this is a strong possibility. If the compound has degraded, the actual concentration of the active molecule will be lower than calculated, leading to diminished or inconsistent biological effects. Degradation products could also potentially interfere with the assay.
-
Troubleshooting Steps:
-
Prepare a fresh solution from a new or properly stored solid stock of this compound.
-
If possible, analyze the purity of both the old and new solutions using a suitable analytical method like HPLC to compare the purity profiles.
-
Rerun the experiment with the freshly prepared solution and compare the results.
-
-
Issue 2: Unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
-
Question: I see extra peaks in my chromatogram when analyzing my this compound sample. What could they be?
-
Answer: The appearance of new peaks is a classic sign of degradation. While specific degradation pathways for this compound are not extensively documented, we can hypothesize potential degradation products based on its chemical structure:
-
Oxidation Products: The methoxy group or the aromatic ring could be oxidized, leading to the formation of corresponding phenols or other oxidized species.
-
Hydrolysis Products: If exposed to moisture, particularly at non-neutral pH, the amino acid could undergo various hydrolytic reactions.
-
Decarboxylation Products: Loss of the carboxylic acid group as CO2 can occur, especially under heat.
-
Deamination Products: The amino group could be lost, forming a keto acid.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical peaks.
-
Issue 3: Difficulty dissolving the this compound powder.
-
Question: My compound is not dissolving as expected. Could this be related to its stability?
-
Answer: While solubility is an intrinsic property, changes in solubility can indicate degradation. Some degradation products may be less soluble than the parent compound, leading to insolubility or the appearance of particulates. Clumping due to moisture absorption can also make dissolution more difficult.
-
Recommended Action:
-
Ensure you are using an appropriate solvent and that the pH of the solution is suitable for dissolving the amino acid (which is zwitterionic).
-
If solubility issues persist with a previously reliable batch, it is a strong indicator of degradation. Discard the stock and use a fresh, properly stored sample.
-
-
Recommended Storage Protocols
To ensure the long-term integrity of your this compound, adhere to the following protocols.
Protocol 1: Storage of Solid this compound
-
Initial Receipt: Upon receiving the compound, inspect the container for a proper seal. If the seal is compromised, contact the supplier.
-
Aliquotting: If you plan to use small amounts over time, it is best to aliquot the solid into smaller, airtight vials under an inert atmosphere (e.g., argon or nitrogen) in a glove box or bag. This minimizes exposure of the entire stock to air and moisture with each use.
-
Labeling: Clearly label each vial with the compound name, date of receipt/aliquotting, and storage conditions.
-
Storage:
-
Short-term (≤ 1 month): Store the tightly sealed vials at 2-8°C in a desiccator.
-
Long-term (> 1 month): Store the tightly sealed vials at -20°C or below, protected from light.
-
-
Usage: Before opening a vial, allow it to warm to room temperature inside a desiccator for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder.
Protocol 2: Preparation and Storage of this compound Solutions
-
Solvent Selection: Use high-purity, sterile solvents. The choice of solvent will depend on the experimental requirements.
-
Fresh Preparation: It is strongly recommended to prepare solutions immediately before use.
-
Short-term Solution Storage (if unavoidable): a. Filter-sterilize the solution through a 0.22 µm filter into a sterile, light-protected container. b. Aliquot the solution into single-use volumes. c. Store at -20°C for up to two weeks. Avoid repeated freeze-thaw cycles. For some amino acid solutions, storage at 4°C for a few days may be acceptable, but this should be validated for your specific application.[5]
Summary of Storage Conditions
| Form | Storage Duration | Temperature | Atmosphere | Container | Key Considerations |
| Solid | Short-term (≤ 1 month) | 2-8°C | Dry | Tightly sealed, light-protected | Use a desiccator |
| Solid | Long-term (> 1 month) | ≤ -20°C | Dry, Inert Gas Recommended | Tightly sealed, light-protected | Aliquot to minimize exposure |
| Solution | Not Recommended | - | - | - | Prepare fresh for best results |
| Solution | Short-term (≤ 2 weeks) | ≤ -20°C | Sterile | Sterile, single-use aliquots | Avoid freeze-thaw cycles |
Concluding Remarks
The stability of this compound is paramount for obtaining reliable and reproducible experimental outcomes. By implementing these storage and handling protocols, researchers can significantly mitigate the risk of degradation. When in doubt, a quick purity assessment of your compound is a worthwhile investment to ensure the integrity of your research.
References
-
PubChem. Homophenylalanine, DL-. [Link]
-
Pangoo.biz. Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]
-
AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]
-
Quora. How long can one store amino acids at room temperature?. [Link]
-
Biotage. How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Methoxy-DL-homophenylalanine
For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel compounds is the bedrock of successful research and development. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 2-methoxy-DL-homophenylalanine, a synthetic amino acid with potential applications in pharmaceutical development.[1][2] As a non-proteinogenic amino acid, its accurate analysis is critical for pharmacokinetic studies, formulation development, and quality control.[1]
This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of methods and validation parameters, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[3][4][5][6][7][8][9][10][11]
The Imperative of Method Validation
The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[10] For a chiral molecule like this compound, this includes not only the quantification of the total amount of the substance but also the separation and quantification of its individual enantiomers, which may have different pharmacological activities.[12][13][14][15]
This guide will focus on two of the most powerful and widely used analytical techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore their principles, detail their validation, and present a comparative analysis to aid in the selection of the most appropriate method for your specific needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity.[16][17] For a compound like this compound, both reversed-phase and chiral HPLC methods are pertinent.
Chiral HPLC for Enantiomeric Separation
The separation of enantiomers is a critical consideration for DL-amino acids.[13][18] Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation and individual quantification.[13][18][19] Common CSPs for amino acid separations include those based on polysaccharides, macrocyclic glycopeptides, and crown ethers.[13][19]
Objective: To develop and validate a chiral HPLC method for the separation and quantification of the D- and L-enantiomers of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Chiral stationary phase column (e.g., Astec CHIROBIOTIC® T, Chiralcel® OJ-H).[13][15][20]
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile).
-
Additives such as trifluoroacetic acid (TFA) or triethylamine (TEA) to improve peak shape.[15]
-
Reference standards of D- and L-2-methoxy-homophenylalanine.
2. Chromatographic Conditions (Example):
-
Column: Chiralcel® OJ-H (250 x 4.6 mm, 5 µm).[15]
-
Mobile Phase: Hexane:Isopropanol (90:10 v/v) with 0.1% TFA.[15]
-
Flow Rate: 0.5 mL/min.[15]
-
Column Temperature: 25 °C.[15]
-
Detection: UV at 260 nm.
3. Validation Parameters (as per ICH Q2(R1)/Q2(R2)): [3][4][5][8][21]
-
Specificity: The ability to assess the analyte in the presence of other components.[21] This is demonstrated by the resolution of the two enantiomeric peaks from each other and from any potential impurities or degradation products.
-
Linearity: A linear relationship between the concentration of the analyte and the analytical response.[21] This is assessed by preparing a series of solutions of known concentrations and plotting the peak area against concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.[22]
-
Accuracy: The closeness of the test results to the true value.[21] This is determined by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21]
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.[5]
-
Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or on different instruments.[5]
-
Acceptance criteria are typically expressed as the relative standard deviation (RSD), which should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[22]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).[21]
Caption: Chiral HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and semi-volatile compounds.[23] Since amino acids are non-volatile, a derivatization step is required to increase their volatility for GC analysis.[24]
Derivatization: The Key to GC-MS Analysis of Amino Acids
The primary goal of derivatization is to replace the polar, active hydrogens on the amino and carboxyl groups with nonpolar moieties. Silylation is a common derivatization technique for amino acids, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[23]
Objective: To develop and validate a GC-MS method for the quantification of this compound. Note that this method will quantify the total amount of the racemate, as common GC columns are not chiral.
1. Instrumentation and Materials:
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl methylpolysiloxane).[24]
-
Derivatization reagent (e.g., MTBSTFA).
-
Anhydrous solvents (e.g., acetonitrile, pyridine).
-
Internal standard (e.g., a stable isotope-labeled analog).
-
Reference standard of this compound.
2. Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in a suitable solvent.
-
Add the internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the derivatization reagent and a catalyst (if required).
-
Heat the mixture (e.g., 60-100 °C) for a specified time to ensure complete derivatization.[23]
-
Cool the sample and inject an aliquot into the GC-MS.
3. GC-MS Conditions (Example):
-
Column: TRACE TR-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).[24]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[23]
4. Validation Parameters: The same validation parameters as for HPLC (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) should be assessed. For GC-MS, specificity is further enhanced by the mass-to-charge ratio of the characteristic fragment ions.
Caption: GC-MS analysis workflow with derivatization for this compound.
Comparative Analysis of HPLC and GC-MS
The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific requirements of the study.
| Parameter | Chiral HPLC | GC-MS (with Derivatization) | Rationale & Insights |
| Enantiomeric Separation | Excellent | Not typically achieved without a chiral GC column | Chiral HPLC is the superior choice for stereospecific analysis. While chiral GC columns exist, they are less common and method development can be more complex. |
| Specificity | Good to Excellent | Excellent | The mass spectrometric detection in GC-MS provides a higher degree of specificity based on the mass-to-charge ratio of fragment ions, reducing the likelihood of interference. |
| Sensitivity | Good (ng/mL range) | Excellent (pg/mL range) | GC-MS, particularly in SIM mode, generally offers higher sensitivity than UV detection in HPLC, making it ideal for trace analysis. |
| Sample Preparation | Simpler | More complex due to the derivatization step | The derivatization step in GC-MS adds time and potential for variability. HPLC analysis of the underivatized compound is more direct.[13] |
| Robustness | Generally high | Can be lower due to the sensitivity of derivatization to moisture and other factors | The derivatization reaction needs to be carefully controlled to ensure reproducibility. |
| Instrumentation Cost | Lower to Moderate | Higher | GC-MS systems are typically more expensive than standard HPLC systems. |
| Throughput | Moderate | Lower due to sample preparation | The additional derivatization step can reduce the number of samples that can be analyzed in a given time. |
Conclusion and Recommendations
Both chiral HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages.
-
For stereospecific analysis and routine quality control where enantiomeric purity is a critical quality attribute, Chiral HPLC is the recommended method. Its ability to separate and quantify the D- and L-enantiomers is indispensable. The simpler sample preparation also lends itself to higher throughput in a QC environment.
-
For bioanalytical studies requiring very high sensitivity to measure low concentrations of the drug in biological matrices, GC-MS is the preferred method. Its superior sensitivity and specificity can be crucial for pharmacokinetic and metabolism studies. However, the lack of chiral separation with standard columns means it would quantify the total racemate unless a specific chiral GC column and method are developed.
Ultimately, the choice of analytical method should be guided by a thorough understanding of the intended application and the performance characteristics required. A comprehensive validation study, following the principles outlined in the ICH and FDA guidelines, is essential to ensure the reliability and accuracy of the data generated.[3][4][5][6][7][8][9][10][11]
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- Identification of Homophenylalanine Biosynthetic Genes from Cyanobacterium Nostoc punctiforme PCC73102 and Its Application to Microbial Production by Escherichia coli. (2012). Applied and Environmental Microbiology, 78(7), 2198-2205.
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- Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (2008). Talanta, 75(1), 154-160.
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- Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. (2018). Molecules, 23(6), 1425.
- ICH Guidelines for Analytical Method Valid
- Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (2008). Talanta, 75(1), 154-160.
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- DL-Homophenylalanine. (n.d.). Chem-Impex.
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- FDA Releases Guidance on Analytical Procedures. (2024).
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022).
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A Comparative Analysis of 2-Methoxy Substituted Phenylalanine Isomers: A Technical Guide for Researchers
In the landscape of drug discovery and peptide chemistry, the subtle art of molecular modification can elicit profound changes in biological activity and physicochemical properties. The introduction of a methoxy group to the phenyl ring of phenylalanine, a fundamental amino acid, creates a fascinating triad of isomers: ortho-(2-), meta-(3-), and para-(4-)-methoxyphenylalanine. While seemingly minor, the positional variance of this single functional group instigates a cascade of stereoelectronic effects that differentiate these molecules in their synthesis, characterization, and biological function. This guide provides a comprehensive comparative analysis of these three isomers, offering field-proven insights and experimental data to inform their application in research and development.
Physicochemical Properties: The Positional Paradigm
The location of the methoxy group on the aromatic ring directly influences the electronic distribution and steric hindrance of the molecule, which in turn dictates its fundamental physicochemical properties. A comparative summary of these properties is crucial for predicting the behavior of these isomers in various experimental settings.
Table 1: Comparative Physicochemical Properties of 2-Methoxy Phenylalanine Isomers
| Property | 2-Methoxyphenylalanine (ortho) | 3-Methoxyphenylalanine (meta) | 4-Methoxyphenylalanine (para) |
| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol | 195.22 g/mol | 195.22 g/mol |
| Melting Point (°C) | Data not readily available | Data not readily available | 259-261 (dec.)[1] |
| pKa (Predicted) | ~2.2 (acidic), ~9.2 (basic) | ~2.2 (acidic), ~9.2 (basic) | 2.24 ± 0.10[1] |
| logP (Predicted) | ~1.3 | ~1.3 | ~1.2 |
| Optical Rotation [α]D | Data not readily available | Data not readily available | -8º (c=2, 1N HCl)[1] |
| Solubility | Slightly soluble in water | Slightly soluble in water | Very soluble in water, slightly soluble in aqueous acid[1] |
The para isomer exhibits the highest melting point, suggesting a more stable crystal lattice, which can be attributed to greater molecular symmetry and intermolecular hydrogen bonding potential. Its higher water solubility compared to what is generally expected for the other two isomers may be due to a combination of factors including its crystal packing and the electronic effect of the methoxy group at the para position. The predicted pKa and logP values are similar across the isomers, indicating that the primary amine and carboxylic acid functionalities dominate their acid-base and lipophilicity characteristics in a broadly similar manner. However, subtle experimental differences are anticipated due to the distinct electronic environments.
Synthesis Strategies: Navigating Isomeric Challenges
The synthesis of optically pure methoxy-substituted phenylalanines presents unique challenges for each isomer. The choice of synthetic route is often dictated by the availability of starting materials and the desired stereochemical outcome. Common strategies include modifications of classical amino acid syntheses and enzymatic approaches.
Chemical Synthesis: The Strecker and Erlenmeyer-Plöchl Reactions
A foundational approach for the synthesis of these non-canonical amino acids is the Strecker synthesis , which involves the reaction of the corresponding methoxybenzaldehyde with ammonia and cyanide, followed by hydrolysis.
Figure 1: Generalized workflow of the Strecker synthesis for methoxyphenylalanine isomers.
Another classical route is the Erlenmeyer-Plöchl synthesis , which proceeds via an azlactone intermediate formed from the condensation of a methoxybenzaldehyde with N-acetylglycine. Subsequent reduction and hydrolysis yield the desired amino acid.
The primary challenge in these chemical syntheses is achieving enantioselectivity. Resolution of the resulting racemic mixture is often necessary, typically through diastereomeric salt formation with a chiral resolving agent or by enzymatic resolution.
Enzymatic Synthesis: The Power of Biocatalysis
Enzymatic methods offer a highly stereoselective alternative for the synthesis of L- or D-methoxyphenylalanine isomers. Phenylalanine ammonia lyase (PAL) , for instance, can catalyze the addition of ammonia to the corresponding methoxycinnamic acid.[2] This approach directly yields the L-enantiomer.
Figure 2: Enzymatic synthesis of L-methoxyphenylalanine using PAL.
The substrate specificity of the enzyme is a critical consideration. While PAL can accommodate substitutions on the phenyl ring, the reaction efficiency may vary depending on the position of the methoxy group.
Spectroscopic Characterization: Deciphering Isomeric Signatures
Spectroscopic techniques provide the definitive fingerprints for distinguishing between the ortho, meta, and para isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The position of the methoxy group significantly impacts the chemical shifts and splitting patterns of the aromatic protons.
-
ortho-isomer: The methoxy group at the 2-position will cause a characteristic downfield shift of the adjacent aromatic protons. The proximity to the chiral center may also lead to more complex splitting patterns.
-
meta-isomer: The methoxy group at the 3-position will have a less direct effect on the aromatic protons compared to the ortho and para positions, resulting in a more complex and less readily interpretable aromatic region.
-
para-isomer: The symmetry of the para-substituted ring leads to a simpler spectrum, often showing two distinct doublets for the aromatic protons.
¹³C NMR: The chemical shift of the methoxy carbon itself can be indicative of its position. Generally, methoxy carbons in aromatic systems appear in the range of 55-60 ppm.[3][4] The electronic effects of the amino acid side chain will further influence the precise chemical shifts of the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectra of all three isomers will share characteristic absorptions for the amino acid functional groups:
-
N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ (often overlapping with O-H).
-
C=O stretching (carboxyl): A strong absorption around 1700-1750 cm⁻¹.
-
N-H bending: Around 1500-1600 cm⁻¹.
The key differences will lie in the C-O stretching of the methoxy group (typically around 1250 cm⁻¹ and 1050 cm⁻¹) and the out-of-plane C-H bending vibrations in the aromatic region (700-900 cm⁻¹), which are sensitive to the substitution pattern.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of the methoxyphenylalanine isomers will likely show a prominent molecular ion peak (M⁺) at m/z 195. The fragmentation patterns will be influenced by the position of the methoxy group. A common fragmentation pathway for phenylalanine derivatives is the loss of the carboxyl group (CO₂H), leading to a fragment at m/z 150. Further fragmentation of the aromatic ring and the methoxy group will provide clues to the isomeric structure. For instance, the loss of a methyl radical (•CH₃) from the methoxy group is a plausible fragmentation pathway.
Chromatographic Separation: Resolving the Isomers
High-Performance Liquid Chromatography (HPLC) is the method of choice for both the analytical separation and purification of the methoxyphenylalanine isomers and their enantiomers.
Experimental Protocol: Chiral HPLC Separation
The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds.
Objective: To resolve the enantiomers of a methoxyphenylalanine isomer.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., cellulose or amylose-based)
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for each isomer.
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the racemic methoxyphenylalanine isomer in the mobile phase.
-
Injection: Inject the sample onto the column.
-
Elution: Elute the sample isocratically with the mobile phase.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the analyte absorbs (e.g., ~270 nm).
-
Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., the percentage of the polar modifier) and the flow rate. The use of additives, such as trifluoroacetic acid or diethylamine, can also significantly improve resolution.
Figure 3: General workflow for chiral HPLC method development.
Biological Activity: A Comparative Outlook
The position of the methoxy group can profoundly influence the interaction of these phenylalanine analogs with biological targets, leading to distinct pharmacological profiles. While comprehensive comparative studies are limited, existing research on related compounds allows for informed postulations.
-
ortho-Methoxyphenylalanine: The steric bulk of the methoxy group in the ortho position can significantly alter the binding orientation of the molecule within a receptor or enzyme active site. This can lead to either enhanced or diminished activity compared to the other isomers. Some studies suggest that 2-methoxy-substituted compounds may have unique neurological effects.
-
meta-Methoxyphenylalanine: The meta position is less sterically demanding than the ortho position and can influence the electronic properties of the aromatic ring through inductive and resonance effects. This can modulate the binding affinity and efficacy of the molecule.
-
para-Methoxyphenylalanine: The para position is generally the most electronically influential and least sterically hindered. Methoxy groups in the para position are known to be involved in key interactions with biological targets, for example, through hydrogen bonding with the ether oxygen. However, in some contexts, such as the taste of dipeptide sweeteners, a para-methoxy group can be detrimental to activity.
Further research is warranted to systematically evaluate the comparative anticancer, antimicrobial, and neurological activities of these three isomers.
Conclusion
The ortho, meta, and para isomers of 2-methoxy substituted phenylalanine, while structurally similar, exhibit a fascinating array of distinct physicochemical properties and present unique challenges and opportunities in their synthesis and separation. The position of the methoxy group serves as a critical determinant of their molecular behavior and, by extension, their potential biological activity. This guide provides a foundational framework for researchers and drug development professionals to understand and exploit the subtle yet significant differences between these isomers. A thorough understanding of their comparative profiles is paramount for the rational design of novel peptides, peptidomimetics, and small molecule therapeutics with tailored properties and enhanced efficacy.
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A Technical Guide to Cross-Reactivity Assessment of 2-Methoxy-DL-homophenylalanine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of 2-methoxy-DL-homophenylalanine. Given the structural similarities of this molecule to both endogenous amino acids and synthetic compounds, a thorough assessment of its analytical specificity is paramount. This document outlines the causal logic behind experimental design, provides detailed, self-validating protocols for both initial screening and confirmatory analysis, and presents a comparative analysis with structurally related molecules.
The Imperative of Specificity: Why Cross-Reactivity Matters
For a compound like this compound, which is a derivative of the non-proteinogenic amino acid homophenylalanine, the potential for cross-reactivity is multi-faceted. It shares a core structure with the essential amino acid phenylalanine and its synthetic analogue homophenylalanine. Furthermore, the methoxy and phenethylamine substructures are common in various classes of pharmaceuticals and novel psychoactive substances.[5] Therefore, any immunoassay developed for this compound, or for a compound with which it might co-exist, must be rigorously vetted for specificity.
This guide will present a two-pronged approach to this analytical challenge: a high-throughput screening method using a competitive enzyme-linked immunosorbent assay (ELISA) and a highly specific, orthogonal confirmatory method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparative Analysis: Structurally Related Compounds
To effectively evaluate the cross-reactivity of this compound, it is essential to test it against a panel of structurally related molecules. The selection of these compounds should be based on their structural similarity and the likelihood of their presence in the same biological or synthetic samples. For the purpose of this guide, we will consider the following compounds for comparison:
-
DL-Homophenylalanine: The parent compound, lacking the methoxy group.
-
L-Phenylalanine: A naturally occurring, structurally similar amino acid.
-
p-Methoxyamphetamine (PMA): A designer drug with a similar methoxy-phenethylamine core.
-
Tyrosine: An endogenous amino acid with a hydroxyl group in place of the methoxy group.
High-Throughput Screening: Competitive ELISA
A competitive ELISA is an ideal format for assessing the cross-reactivity of small molecules like this compound.[6] In this assay format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Experimental Workflow: Competitive ELISA
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Detailed Protocol: Competitive ELISA
1. Plate Coating:
-
Dilute the capture antibody (specific to the primary target, e.g., a phenylalanine analogue) to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
-
Cover the plate and incubate overnight at 4°C.[7]
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
2. Blocking:
-
Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well to block any remaining non-specific binding sites.[8][9]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Competitive Reaction:
-
Prepare serial dilutions of the standard (the primary target analyte) and the test compounds (this compound and the other selected molecules) in an appropriate assay buffer.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of the enzyme-conjugated analyte (e.g., HRP-labeled phenylalanine analogue) at a pre-determined optimal concentration to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.[10]
4. Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well.[11][12]
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
5. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the log of the standard concentration.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximal signal) for the standard and each of the test compounds.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Illustrative Data: Competitive ELISA
The following table presents a hypothetical, yet plausible, set of results from a competitive ELISA designed to detect a phenylalanine analogue. This data is for illustrative purposes to demonstrate how cross-reactivity is assessed and compared.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Phenylalanine Analogue (Standard) | 10 | 100% |
| This compound | 50 | 20% |
| DL-Homophenylalanine | 25 | 40% |
| L-Phenylalanine | 80 | 12.5% |
| p-Methoxyamphetamine (PMA) | 200 | 5% |
| Tyrosine | >1000 | <1% |
Orthogonal Confirmation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Given that immunoassays are susceptible to cross-reactivity, it is crucial to confirm any positive or unexpected results using an orthogonal method.[13] An orthogonal method is an independent analytical technique that relies on different chemical and physical principles for separation and detection.[14] LC-MS/MS is the gold standard for this purpose, offering high selectivity and sensitivity for the unequivocal identification and quantification of small molecules in complex matrices.[15][16]
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for confirmatory analysis.
Detailed Protocol: LC-MS/MS
1. Sample Preparation:
-
To 100 µL of sample (e.g., plasma, urine), add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column or a column designed for polar compounds (e.g., HILIC) is suitable for separating amino acid derivatives.[14]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: For each analyte, at least two specific precursor-to-product ion transitions should be monitored for confident identification and quantification. These transitions are determined by infusing a pure standard of each compound into the mass spectrometer. For example:
-
L-Phenylalanine: m/z 166.1 -> 120.1 (quantifier), 166.1 -> 103.1 (qualifier)[19]
-
This compound: The exact transitions would need to be determined experimentally, but would be based on its molecular weight (195.23 g/mol ) and fragmentation pattern. A plausible precursor ion would be [M+H]⁺ at m/z 196.2.
-
4. Method Validation:
-
The LC-MS/MS method must be validated according to established guidelines to ensure its suitability for its intended purpose.[20][21] Key validation parameters include:
-
Selectivity
-
Linearity
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Matrix effects
-
Stability
-
Conclusion
A comprehensive assessment of the cross-reactivity of this compound requires a multi-tiered analytical approach. A well-designed competitive ELISA serves as an effective high-throughput screening tool to identify potential cross-reactants and to quantify the degree of interference. However, due to the inherent limitations of immunoassays, any significant findings must be confirmed using a highly specific and sensitive orthogonal method such as LC-MS/MS. By employing this dual-methodology strategy, researchers can confidently and accurately characterize the analytical behavior of this compound, ensuring the integrity and reliability of their data. This rigorous, self-validating system provides the level of scientific integrity necessary for research, clinical, and drug development applications.
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Aryal, S. (2022, September 26). Competitive ELISA Protocol and Animation. Microbe Notes. Retrieved from [Link]
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Adwoa Biotech. (2022, February 3). COMPETITIVE ELISA Data Analysis [Video]. YouTube. Retrieved from [Link]
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Restek Corporation. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
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Chromatography Online. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]
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MDPI. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]
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PubMed. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
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PubMed Central. (n.d.). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. Retrieved from [Link]
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National Institutes of Health. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Retrieved from [Link]
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Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
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ResearchGate. (n.d.). Data on Compound Cross-Reactivity for Amphetamines Urine Drug Testing (UDT Immunoassays). Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of MSn analysis for L-Phenylalanine and L-tryptophan. Retrieved from [Link]
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G-Biosciences. (2020, March 3). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. Retrieved from [Link]
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Prashant Mhatre. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]
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Lange, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC - NIH. Retrieved from [Link]
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Cordant Health Solutions. (2018, January 22). Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Retrieved from [Link]
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A Head-to-Head Benchmarking Guide: Evaluating 2-Methoxy-DL-homophenylalanine Against Established Phenylalanine Hydroxylase Inhibitors
This guide provides a comprehensive framework for the comparative evaluation of 2-Methoxy-DL-homophenylalanine, a novel compound with therapeutic potential, against well-characterized inhibitors of Phenylalanine Hydroxylase (PAH). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics for metabolic disorders such as Phenylketonuria (PKU).
Introduction: The Critical Role of Phenylalanine Hydroxylase in Metabolic Homeostasis
Phenylalanine hydroxylase (PAH) is a pivotal enzyme in human metabolism, responsible for the conversion of the essential amino acid L-phenylalanine to L-tyrosine.[1][2] This reaction is the rate-limiting step in the catabolism of phenylalanine, ensuring that its levels are maintained within a narrow physiological range.[3] The functional significance of PAH is underscored by the genetic disorder Phenylketonuria (PKU), which arises from mutations in the PAH gene.[4][5] These mutations lead to deficient or inactive PAH, resulting in the accumulation of phenylalanine to neurotoxic levels.[2][4] If left untreated, PKU can lead to severe intellectual disability, seizures, and other neurological complications.[4]
The PAH-catalyzed reaction is a complex process requiring molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[1][6] The intricate regulation of PAH activity, including allosteric activation by its substrate, L-phenylalanine, highlights its central role in maintaining metabolic equilibrium.[7] Consequently, the targeted inhibition of PAH is a subject of significant research interest, not only for understanding its physiological roles but also for the development of novel therapeutic strategies.
This guide focuses on benchmarking a novel compound, this compound, against known inhibitors of PAH. The structural characteristics of this compound, which combines features of phenylalanine analogues, suggest its potential as a modulator of PAH activity. Through a series of robust in vitro and cell-based assays, we will delineate a comprehensive strategy for characterizing its inhibitory profile in comparison to established benchmarks.
The Phenylalanine Hydroxylase Pathway
The metabolic pathway initiated by PAH is central to the disposition of dietary phenylalanine. The hydroxylation of L-phenylalanine to L-tyrosine is not only a catabolic step but also furnishes the precursor for the synthesis of vital neurotransmitters such as dopamine, norepinephrine, and epinephrine, as well as the pigment melanin.[2]
Profiling the Inhibitors
Test Compound: this compound
This compound is a synthetic amino acid analogue. Its structure, featuring a methoxy-substituted phenyl ring and an extended carbon chain compared to phenylalanine, suggests a potential for interaction with the active site of PAH. The methoxy group may influence binding affinity and specificity, while the homophenylalanine backbone could alter its positioning within the catalytic pocket. The DL-racemic mixture will be initially screened, with subsequent studies planned for the individual stereoisomers if significant activity is observed.
Benchmark Inhibitor 1: L-Phenylalanine (High Concentration)
At high concentrations, the natural substrate of PAH, L-phenylalanine, can act as an inhibitor.[8] This phenomenon, known as substrate inhibition, provides a crucial physiological benchmark. Understanding the concentration at which the substrate transitions to an inhibitory role is vital for contextualizing the potency of synthetic inhibitors.
Benchmark Inhibitor 2: p-Chlorophenylalanine (PCPA)
p-Chlorophenylalanine (PCPA), also known as Fenclonine, is a well-known inhibitor of tryptophan hydroxylase, an enzyme structurally related to PAH.[9] While its primary application in research has been to deplete serotonin levels, historical studies have also implicated it as an inhibitor of PAH.[10] Although its use has been largely experimental due to side effects, its established, albeit complex, inhibitory profile makes it a valuable, albeit less specific, benchmark for in vitro comparative studies.
Head-to-Head Benchmarking: Experimental Design
A multi-tiered approach will be employed to comprehensively benchmark this compound against the known inhibitors. This will involve in vitro enzyme kinetics and cell-based assays.
Tier 1: In Vitro Enzyme Inhibition Assays
To determine the half-maximal inhibitory concentration (IC50) of this compound and the benchmark inhibitors against recombinant human PAH and to elucidate the mechanism of inhibition.
This assay continuously monitors the consumption of the cofactor BH4, which is fluorescent, providing a real-time measurement of enzyme activity.[11]
-
Reagents and Materials:
-
Recombinant human Phenylalanine Hydroxylase (hPAH)
-
L-Phenylalanine
-
Tetrahydrobiopterin (BH4)
-
Catalase
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.0)
-
Test compounds: this compound, L-Phenylalanine, p-Chlorophenylalanine
-
96-well black microplates
-
Fluorescence plate reader (Excitation/Emission ~350/450 nm)
-
-
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., water or DMSO).
-
In a 96-well plate, add the assay buffer, catalase, and varying concentrations of the test compounds.
-
Add L-phenylalanine to initiate a pre-incubation period with the enzyme.
-
Add recombinant hPAH to each well and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding BH4 to all wells.
-
Immediately place the plate in the fluorescence reader and measure the decrease in fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence decay curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
-
For compounds demonstrating significant inhibition, kinetic studies will be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Procedure:
-
Perform the fluorescence-based assay as described above.
-
Vary the concentration of L-phenylalanine while keeping the concentration of the inhibitor constant.
-
Repeat for several fixed concentrations of the inhibitor.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the changes in Vmax and Km to determine the mode of inhibition.
-
Tier 2: Cell-Based Assays
To assess the efficacy of this compound in a cellular context and to evaluate its potential cytotoxicity.
This assay measures the production of tyrosine in a cell line that endogenously expresses PAH, providing a more physiologically relevant assessment of inhibitor activity.
-
Cell Culture:
-
Culture a suitable human hepatoma cell line (e.g., HepG2) in appropriate media.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds for a predetermined time (e.g., 24 hours).
-
Wash the cells and incubate with a known concentration of L-phenylalanine in a buffered saline solution.
-
After incubation, collect the supernatant.
-
Quantify the concentration of L-tyrosine in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Normalize the amount of tyrosine produced to the total protein content of the cells in each well.
-
Determine the cellular IC50 value for each compound.
-
An MTT or LDH assay will be performed in parallel with the cellular PAH activity assay to ensure that the observed inhibition is not a result of cellular toxicity.
-
Procedure:
-
Treat cells with the same concentrations of test compounds as in the cellular PAH activity assay.
-
Perform the MTT or LDH assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration.
-
Determine the CC50 (half-maximal cytotoxic concentration) for each compound.
-
Comparative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.
Table 1: In Vitro Enzyme Inhibition
| Compound | IC50 (µM) | Mode of Inhibition |
| This compound | TBD | TBD |
| L-Phenylalanine | TBD | Substrate Inhibition |
| p-Chlorophenylalanine | TBD | TBD |
Table 2: Cell-Based Assay Results
| Compound | Cellular IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | TBD | TBD | TBD |
| L-Phenylalanine | TBD | TBD | TBD |
| p-Chlorophenylalanine | TBD | TBD | TBD |
Interpretation and Future Directions
The data generated from this benchmarking study will provide a comprehensive profile of this compound as a potential PAH inhibitor. A potent inhibitor with a clear mechanism of action and a high selectivity index in cell-based assays would be a strong candidate for further preclinical development.
Future studies should include the synthesis and evaluation of the individual stereoisomers of this compound, as enantiomers often exhibit different biological activities. Further investigation into the compound's off-target effects and its pharmacokinetic properties will also be crucial steps in its development as a potential therapeutic agent for Phenylketonuria or other metabolic disorders where modulation of phenylalanine levels is desired.
References
-
Title: Phenylalanine hydroxylase Source: Wikipedia URL: [Link]
-
Title: PAH gene Source: MedlinePlus Genetics URL: [Link]
-
Title: The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments Source: National Institutes of Health URL: [Link]
-
Title: Phenylalanine hydroxylase: function, structure, and regulation Source: PubMed URL: [Link]
-
Title: Phenylketonuria (PKU) Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Fenclonine Source: Wikipedia URL: [Link]
-
Title: p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits Source: PubMed URL: [Link]
-
Title: Phenylketonuria (PKU) Source: Mayo Clinic URL: [Link]
-
Title: Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor Source: National Institutes of Health URL: [Link]
-
Title: Allosteric Regulation of Phenylalanine Hydroxylase Source: National Institutes of Health URL: [Link]
-
Title: Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations Source: National Institutes of Health URL: [Link]
-
Title: Phenylketonuria Source: Wikipedia URL: [Link]
-
Title: 4-Chloro-DL-phenylalanine protects against monocrotaline‑induced pulmonary vascular remodeling and lung inflammation Source: SciSpace URL: [Link]
-
Title: Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture Source: MDPI URL: [Link]
Sources
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- 2. PAH gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Phenylalanine hydroxylase: function, structure, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylketonuria (PKU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phenylketonuria (PKU) - Symptoms and causes - Mayo Clinic [mayoclinic.org]
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- 8. scbt.com [scbt.com]
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- 10. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-METHOXY-DL-HOMOPHENYLALANINE
This document provides essential procedural guidance for the safe and compliant disposal of 2-Methoxy-DL-homophenylalanine. As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but the underlying rationale, ensuring that our disposal practices are rooted in a deep understanding of safety, regulatory compliance, and scientific integrity.
Foundational Principle: Prudent Management of Uncharacterized Compounds
This compound is a specialized amino acid derivative. A critical review of available safety data reveals a crucial fact: its chemical, physical, and toxicological properties have not been thoroughly investigated. While it is not currently classified as a hazardous substance under OSHA's Hazard Communication Standard or for transport, this absence of data does not equate to an absence of risk.[1]
The core principle of its disposal, therefore, is to treat it as a potentially hazardous chemical . This conservative approach is a cornerstone of a robust laboratory safety culture and aligns with the Occupational Safety and Health Administration (OSHA) requirement to develop a Chemical Hygiene Plan (CHP) for protecting laboratory workers from potential harm.[2][3]
Regulatory Framework: Navigating EPA and OSHA Mandates
The disposal of any laboratory chemical is governed by a multi-layered regulatory framework. Understanding this context is essential for ensuring compliance.
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[2] This plan must include standard operating procedures for safe handling, storage, and disposal of hazardous chemicals.[4][5] Your institution's CHP is the primary document governing your day-to-day operations.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of solid and hazardous waste.[6] Laboratories are classified as waste generators and must correctly characterize their waste to determine if it is "hazardous" by EPA's definition.[6] While this compound is not explicitly on the EPA's F, K, P, or U lists of hazardous wastes, any chemical waste must be evaluated for the characteristics of ignitability, corrosivity, reactivity, and toxicity.[7][8]
The most reliable and compliant method for disposing of this compound, and any resulting waste, is to engage a licensed professional disposal company. This practice ensures that all local, state, and federal regulations are met.
Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the safe disposal of this compound waste streams.
Step 1: Waste Characterization and Segregation
Proper disposal begins with accurate identification and separation. Never mix different waste streams.
-
Unused or Expired Pure Compound: Keep in its original, clearly labeled container. Do not open it if it is expired and the integrity of the seal is intact.
-
Contaminated Labware and PPE: This includes items like gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the solid chemical or its solutions. These items must be considered contaminated and disposed of as chemical waste, not regular trash.
-
Aqueous and Solvent Solutions: Solutions containing this compound must be collected in a dedicated, properly labeled waste container. Never discharge solutions containing this chemical to the sewer.[5]
Step 2: Containment and Labeling
Proper containment is critical to prevent accidental exposure and ensure regulatory compliance.
-
Container Selection: Use only approved, leak-proof, and chemically compatible containers. For instance, do not store acidic or basic solutions in metal containers.[9]
-
Labeling: All waste containers must be accurately and clearly labeled from the moment the first drop of waste is added. The EPA and OSHA require specific information on hazardous waste labels.[10]
Your label should include:
-
The words "HAZARDOUS WASTE"
-
Full chemical name: "this compound" (avoid abbreviations)
-
The specific solvent or matrix (e.g., "in Methanol," "contaminated gloves")
-
An indication of the hazards (e.g., "Caution: Chemical with Unknown Toxicity")
-
The date accumulation started.
Step 3: Storage
Designate a specific, secure area within the laboratory for waste accumulation. This area should be:
-
Under the direct control of laboratory personnel.[9]
-
Away from drains and sources of ignition.
-
Clearly marked with hazardous waste signage.[9]
-
Equipped with secondary containment to capture any potential leaks.
Academic laboratories operating under the EPA's Subpart K regulations have specific requirements for storage times and laboratory clean-outs.[8][11]
Step 4: Professional Disposal
The final and most critical step is the transfer of waste to a qualified entity.
-
Contact your Institution's EHS Office: Your Environmental Health & Safety department is your primary resource. They will have established procedures and contracts with licensed waste disposal vendors.
-
Arrange for Pickup: The EHS office will coordinate the pickup of your properly contained and labeled waste. Do not attempt to transport chemical waste yourself.
-
Documentation: Maintain accurate records of waste generation and disposal as required by your institution and the EPA.[6]
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and correct action is vital.
-
Personal Protection: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, before cleaning any spill.[1] For significant dust formation, respiratory protection may be necessary.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. Place the swept material and any contaminated cleaning supplies into a sealed container and label it as hazardous waste for disposal.
-
Ventilation: Ensure the area is well-ventilated.[1]
-
Reporting: Report the incident to your laboratory supervisor and EHS office, as per your institution's Chemical Hygiene Plan.
Data and Workflow Visualization
To facilitate easy reference, the key operational and disposal information is summarized below.
Table 1: Disposal Plan Summary
| Waste Stream | Container Type | Labeling Requirements | Disposal Procedure |
| Unused/Expired Solid | Original, sealed container or a labeled, sealed, compatible container. | "HAZARDOUS WASTE", "this compound", "Solid", Hazard Statement. | Collect for pickup by a licensed disposal company via your EHS office. |
| Contaminated PPE/Debris | Lined, sealed waste container or heavy-duty, sealed plastic bag. | "HAZARDOUS WASTE", "Debris contaminated with this compound", Hazard Statement. | Collect for pickup by a licensed disposal company via your EHS office. |
| Aqueous Solutions | Labeled, sealed, compatible (e.g., HDPE) liquid waste container. | "HAZARDOUS WASTE", "Aqueous solution of this compound", Hazard Statement. | Collect for pickup by a licensed disposal company via your EHS office. Do not pour down the drain. |
| Organic Solvent Solutions | Labeled, sealed, compatible (e.g., glass, HDPE) liquid waste container. | "HAZARDOUS WASTE", "this compound in [Solvent Name]", Hazard Statement. | Collect for pickup by a licensed disposal company via your EHS office. Do not pour down the drain. |
Diagram 1: Disposal Decision Workflow
Caption: Waste disposal decision workflow for this compound.
References
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
Waste Code - RCRAInfo. U.S. Environmental Protection Agency (EPA). [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. osha.gov [osha.gov]
- 3. compliancy-group.com [compliancy-group.com]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
